molecular formula C17H28O2 B037765 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene CAS No. 60526-81-0

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Cat. No.: B037765
CAS No.: 60526-81-0
M. Wt: 264.4 g/mol
InChI Key: MYYOUJBZUGHFNX-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a sophisticated aromatic building block of significant interest in synthetic organic chemistry and materials science. Its core structure features a 1,3,5-trisubstituted benzene ring, where the 1,3-dimethoxy groups serve as strong electron-donating substituents, activating the ring towards electrophilic aromatic substitution and directing further functionalization to specific positions. The sterically bulky 2-methyloctan-2-yl group at the 5-position provides a unique combination of lipophilicity and steric hindrance, making this compound an excellent precursor for the synthesis of complex molecular architectures, including calixarene analogs, dendritic structures, and liquid crystals. Researchers value this compound for developing novel organic frameworks where controlled molecular shape and electronic properties are critical. Its mechanism of action in synthesis revolves around its defined substitution pattern, which allows for the programmable and regioselective construction of larger, functionalized molecules. Primary applications include its use as a key intermediate in the preparation of ligands for catalysis, porous organic polymers for gas storage or separation, and advanced materials with tailored photophysical properties. This reagent is intended For Research Use Only and is a vital tool for chemists exploring the interface of organic synthesis and functional material design.

Properties

IUPAC Name

1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYOUJBZUGHFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209270
Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60526-81-0
Record name 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene
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Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Record name 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene
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Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a summary of the available information on 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. It is important to note that publicly accessible experimental data for this specific compound is limited. The experimental protocols described herein are based on established synthetic routes for structurally related molecules and should be considered illustrative. All quantitative data presented are computed estimates and have not been experimentally verified.

Introduction

This compound, also known as Cannabichromene dimethyl ether (CBC-d), is a synthetic derivative of a resorcinol. It belongs to a class of compounds that are structurally related to cannabinoids, which are of significant interest in medicinal chemistry and drug development. The core structure consists of a 1,3-dimethoxybenzene moiety substituted with a tertiary octyl group at the 5-position. This substitution pattern is analogous to that of several naturally occurring and synthetic cannabinoids, suggesting that it may possess interesting biological activities. This guide aims to provide a comprehensive overview of its chemical properties, a plausible synthetic route, and to highlight the current gaps in our knowledge.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₂₈O₂PubChem
Molecular Weight 264.4 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 60526-81-0PubChem
Canonical SMILES CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OCPubChem
InChI InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3PubChem
InChIKey MYYOUJBZUGHFNX-UHFFFAOYSA-NPubChem
XLogP3 6.2PubChem (Computed)
Hydrogen Bond Donor Count 0PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 6PubChem (Computed)
Exact Mass 264.208930132PubChem (Computed)
Monoisotopic Mass 264.208930132PubChem (Computed)
Topological Polar Surface Area 18.5 ŲPubChem (Computed)
Heavy Atom Count 19PubChem (Computed)

Note: The lack of experimental data on properties such as melting point, boiling point, and solubility in various solvents underscores the need for further empirical studies on this compound.

Synthesis and Experimental Protocols

A direct and validated synthetic protocol for this compound is not explicitly detailed in the available literature. However, a plausible and efficient synthesis can be devised based on established methodologies for the preparation of analogous 5-alkyl-1,3-dimethoxybenzenes. The proposed pathway involves a Friedel-Crafts acylation of 1,3-dimethoxybenzene followed by a Grignard reaction and subsequent deoxygenation.

Proposed Synthetic Pathway

The logical flow of the proposed synthesis is illustrated in the diagram below.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deoxygenation A 1,3-Dimethoxybenzene C 1-(3,5-Dimethoxyphenyl)hexan-1-one A->C AlCl₃, DCM B Hexanoyl Chloride B->C E 2-(3,5-Dimethoxyphenyl)heptan-2-ol C->E 1. Grignard Addition 2. Aqueous Workup D Methylmagnesium Bromide D->E F This compound E->F Catalytic Hydrogenolysis G Hydrogen & Palladium on Carbon G->F

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation to yield 1-(3,5-Dimethoxyphenyl)hexan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add hexanoyl chloride (1.1 eq) dropwise.

  • Stir the resulting mixture for 15 minutes at 0 °C.

  • Add a solution of 1,3-dimethoxybenzene (1.0 eq) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3,5-dimethoxyphenyl)hexan-1-one.

Step 2: Grignard Reaction to yield 2-(3,5-Dimethoxyphenyl)heptan-2-ol

  • To a solution of 1-(3,5-Dimethoxyphenyl)hexan-1-one (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.5 eq, as a solution in diethyl ether or THF) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(3,5-dimethoxyphenyl)heptan-2-ol can be purified by column chromatography if necessary, though it is often used directly in the next step.

Step 3: Deoxygenation to yield this compound

  • Dissolve the crude 2-(3,5-dimethoxyphenyl)heptan-2-ol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Spectral Data

No experimental spectral data (NMR, IR, MS) for this compound has been found in the public domain. Characterization of the synthesized compound would require the following analyses:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the methoxy groups, and the aliphatic protons of the octyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • IR (Infrared Spectroscopy): To identify characteristic functional groups, such as C-O stretches for the methoxy groups and C-H stretches for the aromatic and aliphatic components.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity or mechanism of action of this compound. Its structural similarity to cannabinoids suggests that it could potentially interact with the endocannabinoid system. However, without experimental data, any discussion of its pharmacological properties would be purely speculative. Future research could explore its binding affinity for cannabinoid receptors (CB1 and CB2) and its functional activity as an agonist, antagonist, or allosteric modulator.

The diagram below illustrates a hypothetical workflow for the initial biological screening of this compound.

Biological_Screening_Workflow A This compound (Test Compound) B Primary Receptor Binding Assays (e.g., CB1 and CB2 receptors) A->B G Significant Binding Affinity? B->G C Functional Assays (e.g., cAMP, β-arrestin) H Functional Activity? C->H D In Vitro Cellular Assays (e.g., anti-inflammatory, neuroprotective) E Lead Compound Identification D->E F No Significant Activity G->C Yes G->F No H->D Yes H->F No

Caption: A logical workflow for the initial biological evaluation of novel compounds.

Conclusion

This compound is a compound of potential interest due to its structural relationship with biologically active cannabinoids. However, there is a significant lack of empirical data regarding its chemical, physical, and pharmacological properties. The synthetic pathway proposed in this guide provides a viable route for its preparation, which would enable further scientific investigation. Future research is essential to characterize this compound fully and to explore its potential as a therapeutic agent. Researchers are encouraged to undertake the synthesis and characterization of this molecule to fill the existing knowledge gaps.

In-Depth Technical Guide: Physical Characteristics of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of the aromatic ether 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Given the limited availability of direct experimental data for this specific compound, this document outlines the necessary experimental protocols for its full characterization and presents a general workflow for the synthesis and analysis of novel chemical entities.

Compound Identification

This compound is an organic compound featuring a benzene ring substituted with two methoxy groups and a 2-methyloctan-2-yl group. Its core identifiers are summarized below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 60526-81-0[1]
Molecular Formula C₁₇H₂₈O₂[1]
Molecular Weight 264.4 g/mol [1]
Canonical SMILES CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC[1]

Predicted Physical Properties

PropertyPredicted ValueData Source
Molecular Weight 264.4 g/mol PubChem[1]
XLogP3 6.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 264.20893 g/mol PubChem[1]
Topological Polar Surface Area 18.5 ŲPubChem[1]
Heavy Atom Count 19PubChem[1]

General Physical Characteristics of Aromatic Ethers

As a substituted dimethoxybenzene, this compound is expected to share physical characteristics common to aromatic ethers.

  • Physical State: At room temperature, it is likely to be a liquid, possibly oily, or a low-melting solid, a common characteristic of aromatic ethers of similar molecular weight.

  • Boiling Point: Ethers generally have lower boiling points than alcohols with comparable molecular weights due to the absence of hydrogen bonding between ether molecules.[2][3] The boiling point will be significantly higher than that of simpler aromatic ethers like anisole due to the large alkyl substituent.

  • Solubility: Solubility in water is expected to be low. While the ether oxygen atoms can form hydrogen bonds with water, the large hydrophobic alkyl and aromatic portions of the molecule will dominate, leading to poor aqueous solubility.[2][3] It is expected to be soluble in common organic solvents such as ethanol, diethyl ether, acetone, and benzene.[2]

  • Density: The density is likely to be slightly less than or comparable to that of water.

  • Polarity: The presence of C-O bonds results in a net dipole moment, making ethers polar molecules.[3][4]

Experimental Protocols for Physical Characterization

The following are detailed methodologies for the experimental determination of the primary physical characteristics of this compound.

Determination of Boiling Point
  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Methodology (Distillation Method):

    • Place a small, pure sample of the compound into a micro-distillation apparatus.

    • Add a boiling chip to ensure smooth boiling.

    • Insert a calibrated thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Slowly heat the sample.

    • Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the condensate drips from the thermometer bulb.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point (if solid)
  • Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.

  • Methodology (Capillary Method):

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Density
  • Objective: To determine the mass per unit volume of the compound.

  • Methodology (Pycnometer Method):

    • Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

    • Insert the stopper and allow any excess liquid to overflow.

    • Carefully wipe the outside of the pycnometer and weigh it again.

    • Measure the temperature of the sample.

    • Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer).

Determination of Solubility
  • Objective: To qualitatively and quantitatively assess the solubility of the compound in various solvents.

  • Methodology (Qualitative):

    • To a series of small test tubes, add a small, measured amount of the compound (e.g., 10 mg).

    • Add a small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, hexane) to each tube.

    • Agitate the mixture and observe if the solid dissolves completely.

  • Methodology (Quantitative - HPLC-UV):

    • Prepare a saturated solution of the compound in the solvent of interest at a specific temperature.

    • Allow the solution to equilibrate, ensuring excess solid/undissolved liquid is present.

    • Filter the solution to remove any undissolved solute.

    • Accurately dilute a known volume of the saturated solution.

    • Determine the concentration of the diluted sample using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve of known concentrations.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Logical Workflow for Synthesis and Characterization

As a novel or commercially available but sparsely characterized compound, a logical workflow is essential for its synthesis, purification, and comprehensive characterization.

G start Starting Materials (e.g., 1,3-Dimethoxybenzene, 2-methyloctan-2-ol) reaction Chemical Reaction (e.g., Friedel-Crafts Alkylation) start->reaction crude Crude Product reaction->crude extraction Work-up & Extraction crude->extraction chromatography Column Chromatography extraction->chromatography pure Purified Compound chromatography->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (HRMS) pure->ms ir FT-IR Spectroscopy pure->ir hplc HPLC-UV/MS (Purity Assessment) pure->hplc boiling Boiling Point pure->boiling melting Melting Point pure->melting density Density pure->density solubility Solubility pure->solubility G start Purified Compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) start->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) start->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id dose_response Dose-Response Studies hit_id->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar lead_opt Lead Optimization sar->lead_opt moa Mechanism of Action (MoA) Studies lead_opt->moa in_vivo In Vivo Models lead_opt->in_vivo

References

In-Depth Technical Guide: 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 60526-81-0[1][2]

This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, including its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in drug development based on related structures. Due to the limited availability of published data on this specific molecule, this guide combines information from public chemical databases with established synthetic methodologies and general principles of drug discovery for analogous compounds.

Chemical and Physical Properties

The following table summarizes the key computed chemical and physical properties of this compound. This data is primarily sourced from the PubChem database.[2]

PropertyValueSource
Molecular Formula C₁₇H₂₈O₂PubChem[2]
Molecular Weight 264.4 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 60526-81-0LookChem, PubChem[1][2]
InChI InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3PubChem[2]
InChIKey MYYOUJBZUGHFNX-UHFFFAOYSA-NPubChem[2]
SMILES CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OCPubChem[2]
EC Number 262-280-2LookChem, PubChem[1][2]
XLogP3 6.2PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 7PubChem[2]
Exact Mass 264.208930132 DaPubChem[2]
Monoisotopic Mass 264.208930132 DaPubChem[2]
Topological Polar Surface Area 18.5 ŲPubChem[2]
Heavy Atom Count 19PubChem[2]

Proposed Synthesis

Proposed Experimental Protocol: Grignard Reaction
  • Preparation of the Grignard Reagent (2-methyloctan-2-ylmagnesium chloride):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-chloro-2-methyloctane (1 equivalent) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.

    • If the reaction does not start, gentle heating may be applied. Once initiated, the reaction is typically exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • In a separate flame-dried flask, dissolve 1-bromo-3,5-dimethoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a catalytic amount of a suitable cross-coupling catalyst, such as --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent from step 1 to the solution of 1-bromo-3,5-dimethoxybenzene.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, this compound.

G cluster_0 Grignard Reagent Formation cluster_1 Cross-Coupling Reaction cluster_2 Work-up and Purification 2_chloro_2_methyloctane 2-chloro-2-methyloctane Grignard_Reagent 2-methyloctan-2-ylmagnesium chloride 2_chloro_2_methyloctane->Grignard_Reagent Anhydrous Et2O Mg Magnesium Turnings Mg->Grignard_Reagent Coupling Coupling Reaction Grignard_Reagent->Coupling 1_bromo_3_5_dimethoxybenzene 1-bromo-3,5-dimethoxybenzene 1_bromo_3_5_dimethoxybenzene->Coupling Anhydrous THF Catalyst Palladium Catalyst Catalyst->Coupling Quenching Quench with NH4Cl Coupling->Quenching Extraction Extraction with Et2O Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development

There is currently no specific research available detailing the biological activity or drug development applications of this compound. However, the structural motifs present in the molecule, namely the dimethoxybenzene core and the long alkyl chain, are found in various biologically active compounds.

Alkylated methoxyphenols and related compounds have been investigated for a range of biological activities, including:

  • Antioxidant and Anti-inflammatory Properties: The methoxy groups on the benzene ring can influence the redox properties of the molecule, potentially conferring antioxidant activity. Some o-methoxyphenols have been shown to possess radical-scavenging capabilities and can inhibit inflammatory pathways, such as the cyclooxygenase-2 (COX-2) and NF-κB signaling pathways.

  • Anticancer Activity: Certain prodigiosenes with alkyl chains have demonstrated cytotoxic effects against tumor cell lines. The lipophilic alkyl chain can influence the compound's ability to interact with cellular membranes and other hydrophobic targets.

  • Antimicrobial Activity: The hydrophobic nature of the alkyl substituent can also play a role in antimicrobial activity, potentially by disrupting bacterial cell membranes.

Given these general activities of related compounds, this compound could be a candidate for screening in various biological assays to explore its therapeutic potential. A general workflow for such a screening process is outlined below.

G cluster_0 In Vitro Screening Compound This compound Antioxidant_Assay Antioxidant Assays (e.g., DPPH, FRAP) Compound->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX-2, NF-κB) Compound->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on cancer cell lines) Compound->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Compound->Antimicrobial_Assay Hit_Identification Hit Identification & Lead Optimization Antioxidant_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification In_Vivo_Studies In Vivo Studies Hit_Identification->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Caption: General workflow for biological activity screening of a novel chemical compound.

Conclusion

This compound is a chemical compound for which basic physicochemical properties are available, but detailed experimental studies on its synthesis and biological activity are lacking in the public domain. The proposed synthetic route provides a viable method for its preparation, which would enable further investigation into its potential as a therapeutic agent. Based on the activities of structurally related molecules, this compound warrants exploration for its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Further research is necessary to elucidate its specific biological functions and potential for drug development.

References

A Proposed Synthetic Route for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a compound of interest in medicinal chemistry, particularly as an analog or intermediate in the synthesis of cannabidiol (CBD) derivatives and other bioactive molecules.[1][2][3][4] The absence of a directly published protocol for this specific molecule necessitates a theoretical approach based on well-established chemical reactions. This document provides a detailed experimental protocol for a proposed Friedel-Crafts alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-ol. The guide includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the synthetic workflow to aid in laboratory implementation.

Introduction

This compound is a resorcinol derivative with potential applications in the development of novel therapeutic agents. Its structural similarity to key intermediates in the synthesis of cannabinoids and other natural products makes it a valuable target for organic synthesis.[5] This guide proposes a straightforward and efficient synthesis utilizing a Friedel-Crafts alkylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds with an aromatic ring.[6][7][8][9][10]

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The proposed synthesis involves the electrophilic aromatic substitution of 1,3-dimethoxybenzene with the 2-methyloctan-2-yl carbocation, generated in situ from 2-methyloctan-2-ol in the presence of a strong acid catalyst.

Reaction Scheme:

Data Presentation: Key Reaction Parameters

The following table summarizes the proposed reaction conditions for the synthesis of this compound. These parameters are based on analogous Friedel-Crafts alkylation reactions and may require optimization.[6][7][9]

ParameterValueNotes
Reactants 1,3-Dimethoxybenzene, 2-Methyloctan-2-ol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Other Lewis acids (e.g., AlCl₃, BF₃·OEt₂) could be explored.
Solvent Glacial Acetic AcidA non-reactive solvent that helps to dissolve the reactants.
Reactant Molar Ratio 1 : 1.2 (1,3-Dimethoxybenzene : 2-Methyloctan-2-ol)A slight excess of the alcohol can help drive the reaction to completion.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction.
Reaction Time 1-3 hoursMonitoring by TLC is recommended to determine completion.
Work-up Aqueous wash, Extraction, DryingStandard procedures to isolate the crude product.
Purification Column Chromatography or RecrystallizationTo obtain the pure product.

Experimental Protocol

This protocol is a proposed methodology and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 1,3-Dimethoxybenzene

  • 2-Methyloctan-2-ol

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Organic Solvent for Extraction (e.g., Diethyl Ether or Ethyl Acetate)

  • Solvents for Column Chromatography (e.g., Hexane and Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethoxybenzene in glacial acetic acid.

  • Addition of Alcohol: Add 2-methyloctan-2-ol to the solution and stir until homogeneous.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C.

  • Catalyst Addition: Slowly add concentrated sulfuric acid dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over a beaker of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to yield pure this compound.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Reactants Reactants: 1,3-Dimethoxybenzene 2-Methyloctan-2-ol Reaction Friedel-Crafts Alkylation - H₂SO₄ (cat.) - Acetic Acid - 0 °C to RT Reactants->Reaction Workup Aqueous Work-up - Quenching with Ice - Extraction - Washing Reaction->Workup Purification Purification - Column Chromatography or Recrystallization Workup->Purification Product Product: This compound Purification->Product

References

Spectroscopic data for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Due to the limited availability of public experimental data for this specific molecule, this document presents a compilation of its known chemical properties, alongside detailed hypothetical protocols for its synthesis and spectroscopic characterization. The proposed methodologies are based on established organic chemistry principles and procedures for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related substituted benzene compounds.

Compound Identification

This compound is a substituted aromatic ether. Its core structure consists of a benzene ring with two methoxy groups at positions 1 and 3, and a tertiary octyl group (2-methyloctan-2-yl) at position 5. While specific experimental data is scarce, its fundamental properties can be derived from its structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₇H₂₈O₂PubChem[1]
Molecular Weight 264.4 g/mol PubChem[1]
Canonical SMILES CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OCPubChem[1]
InChI Key MYYOUJBZUGHFNX-UHFFFAOYSA-NPubChem[1]
Exact Mass 264.208930132 DaPubChem[1]
Computed XLogP3 6.2PubChem[1]

Hypothetical Synthesis Protocol: Friedel-Crafts Alkylation

A plausible method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,3-dimethoxybenzene with 2-methyloctan-2-ol, using a strong acid catalyst such as sulfuric acid. The two methoxy groups are activating and ortho-, para-directing, which facilitates the substitution at the 5-position (para to both methoxy groups).

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-dimethoxybenzene (1.0 eq) and a suitable solvent such as glacial acetic acid (2 mL per gram of dimethoxybenzene). Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Dissolve 2-methyloctan-2-ol (1.1 eq) in a minimal amount of glacial acetic acid. Add this solution to the dropping funnel.

  • Catalyst Introduction: Slowly add concentrated sulfuric acid (1.5 eq) to the stirred solution of 1,3-dimethoxybenzene over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Alkylation Reaction: Add the 2-methyloctan-2-ol solution dropwise from the funnel to the reaction mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate or oily layer of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.

G reagents 1,3-Dimethoxybenzene 2-Methyloctan-2-ol Sulfuric Acid (Catalyst) setup Combine Reactants in Acetic Acid Cool to 0-5 °C reagents->setup 1. Preparation reaction Stir at Room Temperature (3-4 hours) setup->reaction 2. Alkylation workup Quench with Ice Water reaction->workup 3. Quenching extraction Extract with Diethyl Ether workup->extraction 4. Isolation purification Column Chromatography extraction->purification 5. Purification product Pure 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene purification->product

Caption: Hypothetical workflow for the synthesis of the title compound.

Spectroscopic Characterization Protocols

Following a successful synthesis, the structure of this compound would be confirmed using a combination of spectroscopic techniques.

General Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Collect 16-32 scans.

    • Acquire ¹³C NMR spectra on the same instrument. Collect 1024-2048 scans.

    • Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into a mass spectrometer, for instance, using an electrospray ionization (ESI) source for high-resolution mass data or electron ionization (EI) for fragmentation patterns.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Infrared (IR) Spectroscopy:

    • If the sample is an oil, a small drop can be placed between two KBr plates to form a thin film.

    • If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Place the sample in the IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

G start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS, EI-MS) start->ms ir IR Spectroscopy start->ir analysis Combine & Analyze Data nmr->analysis ms->analysis ir->analysis structure Confirm Structure of 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene analysis->structure

Caption: Logical workflow for spectroscopic structure elucidation.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic features for this compound based on its chemical structure. This data is predictive and awaits experimental verification.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.4-6.5d (doublet)2HAromatic H (positions 2, 6)
~6.3t (triplet)1HAromatic H (position 4)
~3.8s (singlet)6HMethoxy (-OCH₃) protons
~1.6m (multiplet)2H-C(CH₃)₂-CH₂-
~1.3s (singlet)6Hgem-Dimethyl (-C(CH₃)₂) protons
~1.2-1.4m (multiplet)8H-(CH₂)₄-CH₃
~0.9t (triplet)3HTerminal methyl (-CH₃)

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160Aromatic C-O (positions 1, 3)
~145Aromatic C-Alkyl (position 5)
~105Aromatic C-H (positions 2, 6)
~98Aromatic C-H (position 4)
~55Methoxy (-OCH₃) carbons
~42Alkyl quaternary carbon (-C(CH₃)₂)
~38Alkyl -CH₂- adjacent to quaternary C
~32, 30, 25, 23Alkyl -(CH₂)₄- carbons
~29gem-Dimethyl (-C(CH₃)₂) carbons
~14Terminal methyl (-CH₃) carbon

Table 4: Predicted Mass Spectrometry and IR Data

TechniqueExpected Value / Features
MS (EI) Molecular Ion (M⁺): m/z 264. Key fragments may include loss of a hexyl radical (m/z 179) or a methyl radical (m/z 249).
MS (HRMS-ESI) [M+H]⁺: Calculated m/z 265.2162 for C₁₇H₂₉O₂⁺.
IR Spectroscopy ~2950-2850 cm⁻¹: C-H stretching (alkyl). ~1600, 1480 cm⁻¹: C=C stretching (aromatic). ~1200-1050 cm⁻¹: C-O stretching (aryl ether).

References

Navigating the Spectral Landscape: An In-depth Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed nuclear magnetic resonance (NMR) spectral analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. In the absence of publicly available experimental spectra for this specific compound, this paper leverages high-quality predicted ¹H and ¹³C NMR data. This approach offers a robust framework for scientists engaged in the synthesis, identification, and characterization of this and structurally related molecules. The methodologies and data interpretation presented herein are designed to be a valuable resource for researchers in organic chemistry and drug development.

Chemical Structure

The structural formula of this compound is presented below, with numbering to facilitate the assignment of NMR signals.

Figure 1: Chemical Structure

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated using online prediction software. The data is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.45d2HH-2, H-6
6.30t1HH-4
3.78s6H2 x -OCH₃ (C8, C10)
1.58m2H-CH₂- (C14)
1.25s6H2 x -CH₃ (C12, C13)
1.18m8H-(CH₂)₄- (C15-C18)
0.85t3H-CH₃ (C19)

Table 1: Predicted ¹H NMR Data

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum was also generated using computational methods. The chemical shifts are referenced to tetramethylsilane (TMS).

Chemical Shift (δ) ppmAssignment
160.5C-1, C-3
145.0C-5
105.0C-2, C-6
97.0C-4
55.2-OCH₃ (C8, C10)
42.5C-11
42.0C-14
31.9C-18
29.8C-16
29.5C-17
28.0C-12, C-13
22.8C-15
14.2C-19

Table 2: Predicted ¹³C NMR Data

Experimental Protocols

A general protocol for the acquisition of NMR spectra for a small organic molecule like this compound is provided below.

General NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim setup_1h Set up ¹H NMR experiment parameters (e.g., pulse sequence, number of scans) shim->setup_1h acquire_1h Acquire ¹H NMR spectrum setup_1h->acquire_1h setup_13c Set up ¹³C NMR experiment parameters (e.g., pulse sequence, number of scans) acquire_1h->setup_13c acquire_13c Acquire ¹³C NMR spectrum setup_13c->acquire_13c fourier Fourier transform the raw data (FID) acquire_13c->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the peaks (¹H NMR) baseline->integrate peak_pick Peak pick to determine chemical shifts integrate->peak_pick

Figure 2: NMR Workflow

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.5-0.7 mL.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Experiment Setup:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • For a standard ¹H NMR experiment, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds.

  • For a ¹³C NMR experiment, a larger number of scans (e.g., 128-1024) are typically required due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

3. Data Processing:

  • The acquired free induction decay (FID) is processed using appropriate software.

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Interpretation of Spectral Data

The predicted ¹H NMR spectrum shows distinct signals corresponding to the aromatic, methoxy, and aliphatic protons. The two aromatic protons at the 2 and 6 positions are chemically equivalent and appear as a doublet due to coupling with the proton at the 4 position. The proton at the 4 position appears as a triplet due to coupling with the two equivalent protons at the 2 and 6 positions. The six protons of the two equivalent methoxy groups appear as a sharp singlet. The aliphatic region shows a complex pattern corresponding to the 2-methyloctan-2-yl group, with the characteristic singlet for the two equivalent methyl groups attached to the quaternary carbon.

The ¹³C NMR spectrum is consistent with the proposed structure, showing the expected number of signals for all carbon atoms. The signals for the methoxy-substituted aromatic carbons appear downfield, while the signal for the quaternary carbon of the alkyl chain is also clearly visible. The remaining signals in the aliphatic region correspond to the carbons of the octyl chain.

This comprehensive analysis, based on predicted NMR data, provides a valuable reference for the structural elucidation and verification of this compound.

Mass Spectrometry of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. The information presented herein is foundational for researchers engaged in the analysis, characterization, and quality control of this compound and related structures in various scientific and industrial settings.

Predicted Mass Spectrum and Fragmentation Analysis

Expected Fragmentation Pathways

Upon electron ionization (EI), the molecule is expected to form a prominent molecular ion peak (M+•).[1][4] The subsequent fragmentation is likely to be dominated by several key pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atoms of the methoxy groups is a common fragmentation pathway for ethers.[6]

  • Benzylic Cleavage: The bond between the tertiary carbon of the 2-methyloctan-2-yl group and the benzene ring is a likely site for cleavage, leading to the formation of a stable benzylic cation.

  • McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions involving the alkyl chain are possible.

  • Aromatic Ring Fragmentation: The substituted benzene ring can undergo characteristic fragmentations, leading to ions such as the tropylium ion.[4]

Tabulated Summary of Predicted Quantitative Data

The following table summarizes the expected major fragments, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

m/z Proposed Fragment Ion Proposed Fragmentation Pathway Significance
264[C17H28O2]+•Molecular Ion (M+•)Confirms molecular weight.[5]
249[C16H25O2]+Loss of a methyl radical (•CH3) from the tertiary carbon.Indicates the presence of the 2-methyloctan-2-yl group.
193[C11H13O2]+Cleavage of the bond between the tertiary carbon and the hexyl chain.Major fragment resulting from the loss of a C6H13 radical.
178[C11H14O]+•Loss of a methyl radical from a methoxy group followed by rearrangement.Characteristic of aromatic ethers.[1]
151[C9H11O2]+Benzylic cleavage with loss of the C8H17 alkyl group.Indicates the substituted dimethoxybenzene moiety.
91[C7H7]+Formation of the tropylium ion.A common fragment for alkyl-substituted benzenes.[4]
77[C6H5]+Phenyl cation.Indicates the presence of a benzene ring.[4][7]

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the mass spectrometric analysis of this compound.

Sample Preparation
  • Solubilization: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[8]

  • Ionization Source: Electron Ionization (EI) is a standard method for the analysis of relatively nonpolar and volatile compounds.[7][9]

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

  • Mass Analyzer Parameters:

    • Mass Range: Scan from m/z 50 to 500.

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Acquisition Mode: Profile or centroid mode, depending on the desired data density.

Data Analysis
  • Molecular Ion Identification: Identify the peak corresponding to the molecular weight of the compound (264.4 m/z).

  • Fragmentation Pattern Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Table 1.

  • High-Resolution Data: Utilize high-resolution mass data to confirm the elemental composition of the molecular ion and key fragment ions.

  • Spectral Library Comparison: If available, compare the acquired spectrum against commercial or in-house spectral libraries for confirmation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical mass spectrometry experiment for the analysis of this compound.

MassSpec_Workflow SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) GC_Intro Gas Chromatography (Separation) SamplePrep->GC_Intro Ionization Electron Ionization (EI) (70 eV) GC_Intro->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector (Ion Detection) MassAnalyzer->Detector DataAcq Data Acquisition (Mass Spectrum Generation) Detector->DataAcq DataAnalysis Data Analysis (Fragmentation Analysis, Library Search) DataAcq->DataAnalysis Report Final Report (Structure Elucidation) DataAnalysis->Report

Caption: Workflow for GC-MS analysis of the target compound.

Signaling Pathways and Logical Relationships

For the analysis of a single small molecule by mass spectrometry, a signaling pathway diagram is not applicable. The logical relationship is a linear experimental workflow as depicted above.

References

The Uncharted Waters: An In-depth Technical Guide to the Solubility Profile of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, also known as Cannabigerol dimethyl ether (CBG-DME), is a synthetic derivative of the phytocannabinoid Cannabigerol (CBG). As interest in cannabinoid derivatives for therapeutic applications grows, a thorough understanding of their physicochemical properties is paramount for formulation development, bioavailability assessment, and pharmacological studies. This technical guide provides a comprehensive overview of the expected solubility profile of CBG-DME, outlines detailed experimental protocols for its determination, and explores the known signaling pathways of its parent compound, CBG, to infer potential biological interactions. Due to the limited availability of direct experimental data for CBG-DME, this guide consolidates information from structurally related compounds and established analytical methodologies to provide a predictive framework for researchers.

Introduction

Cannabigerol (CBG) is a non-psychoactive cannabinoid that serves as a precursor to other major cannabinoids like THC and CBD in the Cannabis sativa plant.[1][2] Its therapeutic potential has garnered significant interest, with studies indicating anti-inflammatory, antibacterial, and neuroprotective properties.[2] The methylation of CBG's hydroxyl groups to form this compound (CBG-DME) results in a more lipophilic molecule. This structural modification is anticipated to significantly alter its solubility, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a detailed technical resource on the expected solubility of CBG-DME and the methodologies to empirically determine it.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolVery Low to InsolubleReduced hydrogen bonding capacity due to methylation of hydroxyl groups. Studies on similar cannabinoid ethers show poor aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneModerate to HighGood dipole-dipole interactions can facilitate dissolution.
Non-Polar Hexane, Toluene, ChloroformHigh"Like dissolves like" principle; the non-polar nature of the bulk of the molecule will favor solubility in non-polar solvents.
Oils/Lipids Medium-Chain Triglycerides (MCT) oil, Olive oilHighHigh lipophilicity suggests good miscibility with lipids, relevant for formulation in lipid-based delivery systems.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a compound like CBG-DME is crucial. The following are detailed experimental protocols that can be employed.

General Synthesis of this compound

A general method for the synthesis of cannabinoid methyl ethers involves the Williamson ether synthesis.[3]

Workflow for Synthesis:

Synthesis_Workflow CBG Cannabigerol (CBG) Base Strong Base (e.g., NaH) in aprotic solvent (e.g., DMF) CBG->Base Deprotonation Alkoxide Alkoxide Intermediate Base->Alkoxide Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Alkoxide->Methylating_Agent Nucleophilic Substitution CBG_DME This compound (CBG-DME) Methylating_Agent->CBG_DME Purification Purification (e.g., Chromatography) CBG_DME->Purification Shake_Flask_Workflow Start Add excess CBG-DME to solvent Equilibration Equilibrate at constant temperature (e.g., 24-72h with agitation) Start->Equilibration Separation Separate solid and liquid phases (centrifugation/filtration) Equilibration->Separation Quantification Quantify concentration in the supernatant (e.g., HPLC-UV) Separation->Quantification Result Determine Equilibrium Solubility Quantification->Result CB_Receptor_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response CBG_DME CBG-DME (Predicted Agonist) CB1R CB1 Receptor CBG_DME->CB1R Binds CB2R CB2 Receptor CBG_DME->CB2R Binds G_protein Gi/o Protein CB1R->G_protein Activates CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Modulation of Neurotransmitter Release, Inflammation, etc. cAMP->Response Leads to Other_Receptors cluster_receptors Potential Receptor Targets cluster_effects Potential Physiological Effects CBG_DME CBG-DME (Predicted Ligand) TRPV1 TRPV1 CBG_DME->TRPV1 TRPA1 TRPA1 CBG_DME->TRPA1 TRPM8 TRPM8 CBG_DME->TRPM8 Alpha2AR α2-Adrenoceptor CBG_DME->Alpha2AR Pain Pain Modulation TRPV1->Pain Inflammation Anti-inflammatory Effects TRPA1->Inflammation TRPM8->Pain Neuroprotection Neuroprotective Effects Alpha2AR->Neuroprotection

References

Unveiling the Identity of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide to its Synonyms and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a comprehensive overview of the chemical compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, focusing on its various synonyms, identifiers, and key physicochemical properties. The information presented is curated to support research and development activities where unambiguous compound identification is critical.

Nomenclature and Identification

This compound is a substituted aromatic ether. The complexity of its structure gives rise to several systematic and commercial names. Understanding these synonyms is crucial for conducting thorough literature and database searches. The primary IUPAC name is this compound.[1] A comprehensive list of its alternative names and identifiers is provided below.

Table of Synonyms and Identifiers:

TypeIdentifierSource
IUPAC Name This compoundPubChem[1]
CAS Number 60526-81-0PubChem[1]
Systematic Name 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzenePubChem[1]
Systematic Name Benzene, 1-(1,1-dimethylheptyl)-3,5-dimethoxy-PubChem[1]
Systematic Name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzenePubChem[1]
Systematic Name 1,3-Dimethoxy-5-(2-methyl-2-octyl)benzenePubChem[1]
Trivial Name 3-(1,1-DIMETHYL-HEPTYL)-5-METHOXYANISOLEPubChem[1]
Registry Number EINECS 262-280-2PubChem[1]
Registry Number UNII-D8C2EH6NAXPubChem[1]
Registry Number DTXSID20209270PubChem[1]
Registry Number ZINC2541524PubChem[1]
Catalog Number AKOS015890350PubChem[1]
Catalog Number TRA0048657PubChem[1]
Catalog Number AS-10087PubChem[1]
Catalog Number SY239002PubChem[1]
Catalog Number DB-027556PubChem[1]
Catalog Number NS00034377PubChem[1]

The following diagram illustrates the relationship between the primary IUPAC name and some of its key synonyms and identifiers.

Synonyms IUPAC Name 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene CAS Number 60526-81-0 IUPAC Name->CAS Number is identified by Systematic Name 1 1-(1,1-Dimethylheptyl)- 3,5-dimethoxybenzene IUPAC Name->Systematic Name 1 is synonymous with Systematic Name 2 Benzene, 1-(1,1-dimethylheptyl)- 3,5-dimethoxy- IUPAC Name->Systematic Name 2 is synonymous with Trivial Name 3-(1,1-DIMETHYL-HEPTYL)- 5-METHOXYANISOLE IUPAC Name->Trivial Name is also known as Registry ID UNII-D8C2EH6NAX CAS Number->Registry ID is linked to Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC Purity Analysis (HPLC) Purification->HPLC Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report

References

The Biological Profile of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of a Synthetic Cannabigerol Derivative for Drug Discovery and Development

Introduction

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, also known as Cannabigerol Dimethyl Ether (CBG-DME), is a synthetic derivative of the naturally occurring phytocannabinoid Cannabigerol (CBG). While research on this specific dimethylated analog is in its nascent stages, the extensive and diverse biological activities of its parent compound, CBG, provide a strong foundation for predicting its pharmacological potential. This technical guide offers a comprehensive overview of the known biological activities of CBG, delves into the anticipated impact of dimethylation on its function based on structure-activity relationship (SAR) principles, details relevant experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic promise of novel cannabinoid derivatives.

CBG, a non-psychotropic compound found in Cannabis sativa, has garnered significant scientific interest for its multifaceted therapeutic properties.[1][2][3] Pre-clinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-tumoral, neuroprotective, and dermatological agent.[4][5] These effects are mediated through its interaction with a variety of molecular targets, including cannabinoid receptors, transient receptor potential (TRP) channels, and cyclooxygenase (COX) enzymes.[4][5] The methylation of the phenolic hydroxyl groups in CBG to form this compound is expected to alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could modulate its receptor binding affinity, metabolic stability, and overall biological activity.

Quantitative Data on the Biological Activity of Cannabigerol (CBG)

The following tables summarize key quantitative data from in vitro and in vivo studies on the parent compound, Cannabigerol (CBG). This information provides a baseline for understanding the potential therapeutic efficacy of its derivatives.

Activity Assay/Model Result Reference
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated murine macrophagesReduced nitric oxide production[6]
Dinitrobenzene sulfonic acid (DNBS)-induced colitis in miceReduced colon weight/length ratio, myeloperoxidase activity, and cytokine levels[7]
Receptor Binding & Activation Human Cannabinoid Receptor 1 (CB1)Partial agonist[4][5]
Human Cannabinoid Receptor 2 (CB2)Partial agonist[4][5]
Transient Receptor Potential Vanilloid 1 (TRPV1)Agonist (EC₅₀ = 1.3 µM)[4]
Transient Receptor Potential Ankyrin 1 (TRPA1)Agonist (EC₅₀ = 700 nM)[4]
Transient Receptor Potential Melastatin 8 (TRPM8)Antagonist (IC₅₀ = 160 nM)[4]
α2-AdrenoceptorAgonist[6]
5-HT₁A ReceptorAntagonist[6]
Enzyme Inhibition Anandamide (AEA) Cellular UptakeInhibitor (Kᵢ = 11.3 µM)[4]
Cyclooxygenase-1 (COX-1)>30% inhibition at 2.5 x 10⁻⁵ M[4]
Cyclooxygenase-2 (COX-2)>30% inhibition at 2.5 x 10⁻⁵ M[4]
Dermatological Effects Human SebocytesReduced AEA-stimulated lipogenesis[4]
1-chloro-2,4-dinitrobenzene (DNCB)-induced atopic dermatitis in miceImproved dermatitis severity score, reduced epidermal thickness and mast cell count[8]

Structure-Activity Relationship (SAR) and the Impact of Dimethylation

The biological activity of cannabinoids is intrinsically linked to their chemical structure. The phenolic hydroxyl groups on the resorcinol core of many phytocannabinoids are known to be crucial for their interaction with cannabinoid receptors and other targets.[1] Altering these functional groups, for instance through methylation to form an ether, can significantly impact the compound's pharmacological profile.

The methylation of CBG to this compound is anticipated to have the following consequences:

  • Increased Lipophilicity: The replacement of polar hydroxyl groups with less polar methoxy groups will increase the molecule's lipophilicity. This could enhance its ability to cross cellular membranes, including the blood-brain barrier.

  • Altered Receptor Binding: The hydroxyl groups of CBG can act as hydrogen bond donors, a key interaction for binding to many receptors. The methoxy groups in CBG-DME can only act as hydrogen bond acceptors, which will likely alter the binding affinity and selectivity for its molecular targets. For instance, while CBG is a partial agonist at CB1 and CB2 receptors, CBG-DME may exhibit a different mode of action.[4][5]

  • Modified Metabolism: The phenolic hydroxyl groups are common sites for phase II metabolism (e.g., glucuronidation). By masking these groups, dimethylation may increase the metabolic stability and half-life of the compound in vivo.[4]

Experimental Protocols

This section details generalized experimental protocols relevant to the investigation of the biological activity of this compound, based on established methods for cannabinoids.

In Vitro Assays
  • Cannabinoid Receptor Binding Assay:

    • Objective: To determine the binding affinity of the test compound for CB1 and CB2 receptors.

    • Methodology: Competition binding assays are performed using cell membranes expressing human CB1 or CB2 receptors and a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940). The ability of increasing concentrations of the test compound to displace the radioligand is measured.

    • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

  • [³⁵S]GTPγS Binding Assay:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled receptors like CB1 and CB2.

    • Methodology: This assay measures the activation of G-proteins upon receptor binding. Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound [³⁵S]GTPγS is quantified.

    • Data Analysis: The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound are determined from concentration-response curves.

  • Anti-inflammatory Activity Assay:

    • Objective: To assess the anti-inflammatory properties of the test compound.

    • Methodology: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The production of inflammatory mediators such as nitric oxide (measured by the Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, measured by ELISA) in the cell culture supernatant is quantified.

    • Data Analysis: The IC₅₀ value for the inhibition of each inflammatory mediator is calculated.

  • Cell Viability Assay (MTT Assay):

    • Objective: To determine the cytotoxicity of the test compound on various cell lines.

    • Methodology: Cells are incubated with various concentrations of the test compound for a specified period. The metabolic activity of the cells, which is proportional to the number of viable cells, is measured using the MTT reagent. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product, which is then solubilized and quantified by spectrophotometry.[9]

    • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.

In Vivo Models
  • Mouse Model of Acute Inflammation:

    • Objective: To evaluate the in vivo anti-inflammatory effects of the test compound.

    • Methodology: Inflammation can be induced in mice by topical application of an irritant like croton oil or arachidonic acid to the ear, or by intraperitoneal injection of zymosan or carrageenan. The test compound is administered systemically (e.g., intraperitoneally or orally) or topically prior to the inflammatory challenge. Edema, a hallmark of inflammation, is quantified by measuring ear thickness or paw volume.

    • Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to a vehicle-treated control group.

  • Mouse Model of Inflammatory Bowel Disease (IBD):

    • Objective: To assess the therapeutic potential of the test compound in a model of IBD.

    • Methodology: Colitis is induced in mice by intracolonic administration of dinitrobenzene sulfonic acid (DNBS) or by providing dextran sodium sulfate (DSS) in the drinking water. The test compound is administered daily, and disease activity is monitored by assessing body weight loss, stool consistency, and rectal bleeding. At the end of the study, colonic inflammation is evaluated histologically and by measuring myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.

    • Data Analysis: The disease activity index (DAI) and histological scores are compared between treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a generalized workflow for its biological evaluation.

G CBG_DME 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene CB1R_CB2R CB1/CB2 Receptors CBG_DME->CB1R_CB2R Gi_Go Gi/Go Proteins CB1R_CB2R->Gi_Go AC Adenylyl Cyclase Gi_Go->AC MAPK MAP Kinase (ERK1/2) Gi_Go->MAPK cAMP cAMP AC->cAMP Neuronal_Activity Neuronal Activity cAMP->Neuronal_Activity Gene_Expression Gene Expression MAPK->Gene_Expression

Figure 1: Postulated CB1/CB2 Receptor Signaling Pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) JAK JAKs Inflammatory_Stimuli->JAK IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK CBG Cannabigerol (CBG) CBG->JAK CBG->IKK STAT STATs JAK->STAT Nucleus Nucleus STAT->Nucleus IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB NFkB->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription

Figure 2: Anti-Inflammatory Signaling via JAK/STAT/NF-κB.

G Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Receptor_Binding Receptor Binding Assays (CB1, CB2, TRPV1, etc.) In_Vitro_Screening->Receptor_Binding Functional_Assays Functional Assays ([³⁵S]GTPγS, cAMP) In_Vitro_Screening->Functional_Assays Cell_Based_Assays Cell-Based Assays (Anti-inflammatory, Cytotoxicity) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies Promising Candidates PK_PD_Modeling Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Modeling Efficacy_Models Disease Models (Inflammation, Pain, etc.) In_Vivo_Studies->Efficacy_Models Toxicology Toxicology Assessment In_Vivo_Studies->Toxicology Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Toxicology->Lead_Optimization

Figure 3: General Workflow for Cannabinoid Drug Discovery.

Conclusion

This compound represents a compelling synthetic derivative of Cannabigerol with the potential for a unique and therapeutically valuable biological activity profile. While direct experimental data on this compound is currently limited, the extensive research on its parent molecule, CBG, provides a robust framework for guiding future investigations. The anticipated modifications in its physicochemical properties due to dimethylation may lead to enhanced bioavailability and a distinct pharmacological profile. The experimental protocols and signaling pathways detailed in this guide offer a strategic roadmap for researchers to systematically evaluate the therapeutic potential of this and other novel cannabinoid analogs. Further research is warranted to elucidate the precise biological activities and mechanisms of action of this compound, which may unlock new avenues for the development of innovative cannabinoid-based therapeutics.

References

In Silico Modeling of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a synthetic analog of cannabigerol (CBG). As the therapeutic potential of cannabinoids continues to be explored, computational methods offer a rapid and cost-effective approach to predict their physicochemical properties, biological activities, and potential toxicities. This document outlines key in silico methodologies, including molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and quantitative structure-activity relationship (QSAR) modeling. Detailed experimental protocols for these computational techniques are provided, and quantitative data are summarized in structured tables. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying molecular interactions and research processes.

Introduction

This compound is a synthetic cannabinoid analog with a chemical structure related to naturally occurring phytocannabinoids like cannabigerol (CBG).[1] Cannabinoids have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of a compound's behavior before its synthesis and experimental testing. This approach accelerates the identification of promising drug candidates and provides insights into their mechanisms of action. This guide focuses on the application of computational techniques to characterize this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its pharmacokinetic profile. These properties, as obtained from the PubChem database, are summarized in Table 1.[4]

PropertyValueSource
Molecular Formula C17H28O2PubChem[4]
Molecular Weight 264.4 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
XLogP3 6.2PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 6PubChem[4]
Exact Mass 264.208930132 DaPubChem[4]
Topological Polar Surface Area 18.5 ŲPubChem[4]

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target.

Experimental Protocol:

  • Protein Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules, co-factors, and existing ligands are removed from the protein structure using software like Discovery Studio Visualizer.[3]

    • The protein structure is optimized by adding hydrogen atoms and assigning correct bond orders.[3]

  • Ligand Preparation:

    • The 3D structure of this compound is generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .sdf or .mol2).

    • The ligand's geometry is optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Docking Simulation:

    • A docking program such as AutoDock Vina or Glide is used to perform the docking calculations.[5]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The docking poses are ranked based on their predicted binding affinities (e.g., in kcal/mol).

    • The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[3]

Potential Protein Targets for this compound:

Based on studies of similar cannabinoid analogs, potential protein targets include:

  • Cannabinoid Receptors (CB1 and CB2): These are the primary targets for many cannabinoids.[5]

  • Fatty Acid Amide Hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoids.[2]

  • MAPK-ERK Signaling Pathway Proteins: This pathway is implicated in cancer, and some cannabinoids have been shown to modulate its activity.[3]

  • Cytochrome P450 Enzymes: These enzymes are involved in drug metabolism.[1]

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.

Experimental Protocol:

  • Input: The chemical structure of this compound in a machine-readable format (e.g., SMILES string) is used as input.

  • Web-based Tools: Several online platforms, such as SwissADME and pkCSM, can be used for ADMET prediction.[3][6]

  • Parameter Calculation: These tools calculate various descriptors related to:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Prediction of cytochrome P450 enzyme inhibition.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of mutagenicity, carcinogenicity, and hepatotoxicity.

  • Analysis: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound according to established rules like Lipinski's rule of five.[3][6]

Predicted ADMET Properties of Cannabinoid Analogs:

Studies on various cannabinoids have shown that they generally exhibit good drug-like properties, with most compounds adhering to Lipinski's rule of five.[3][6]

ADMET PropertyPredicted Value/CharacteristicReference
Lipinski's Rule of Five Most cannabinoids do not violate this rule.[3][6]
Oral Bioavailability Generally predicted to be good.[6]
Blood-Brain Barrier Penetration Many cannabinoids are predicted to cross the BBB.[6]
CYP450 Inhibition Some cannabinoids may inhibit certain CYP450 isozymes.[1]
Toxicity Generally predicted to have low toxicity.[3]

Signaling Pathways and Experimental Workflows

MAPK-ERK Signaling Pathway

The MAPK-ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is often associated with cancer. Some cannabinoids have been shown to inhibit this pathway.[3]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene Inhibitor->MEK Potential Inhibition

Caption: Potential inhibition of the MAPK-ERK signaling pathway.

In Silico Drug Discovery Workflow

The general workflow for in silico drug discovery involves several key steps, from target identification to lead optimization.

in_silico_workflow Target_ID Target Identification and Validation Virtual_Screening Virtual Screening (Molecular Docking) Target_ID->Virtual_Screening Ligand_DB Ligand Database (e.g., PubChem) Ligand_DB->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID ADMET ADMET Prediction Hit_ID->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In Vitro/In Vivo Testing Synthesis->In_Vitro

Caption: A typical in silico drug discovery workflow.

Conclusion

In silico modeling provides a powerful and efficient framework for the initial assessment of novel compounds like this compound. By leveraging computational tools for molecular docking and ADMET prediction, researchers can gain valuable insights into the potential biological activities and pharmacokinetic profiles of such molecules. The methodologies and data presented in this guide serve as a foundation for further computational and experimental investigations into the therapeutic potential of this and other synthetic cannabinoid analogs. While in silico predictions are a valuable starting point, they must be validated through subsequent in vitro and in vivo studies to confirm their therapeutic efficacy and safety.

References

Methodological & Application

Application Note and Protocol for the Grignard Reaction-Mediated Synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-(3,5-dimethoxyphenyl)octan-2-ol, a tertiary alcohol precursor to 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, via a Grignard reaction. The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, crucial in the fields of organic synthesis and medicinal chemistry.[1] This protocol outlines the preparation of the Grignard reagent, 3,5-dimethoxyphenylmagnesium bromide, and its subsequent nucleophilic addition to 2-octanone. Included are detailed experimental procedures, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism.

Introduction

The Grignard reaction is a powerful organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde.[2][3] This reaction is a cornerstone of organic synthesis due to its efficiency in forming new carbon-carbon bonds. The reaction of a Grignard reagent with a ketone is a classic and reliable method for the synthesis of tertiary alcohols.[3]

This application note details the synthesis of 2-(3,5-dimethoxyphenyl)octan-2-ol. This tertiary alcohol can serve as a precursor to this compound through a subsequent dehydroxylation step (not covered in this protocol). The synthesis is achieved in two primary stages:

  • Formation of the Grignard Reagent: 3,5-dimethoxyphenylmagnesium bromide is prepared from 1-bromo-3,5-dimethoxybenzene and magnesium turnings in an anhydrous ether solvent.

  • Nucleophilic Addition to a Ketone: The freshly prepared Grignard reagent is reacted with 2-octanone.

  • Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed using a weak acid to yield the final tertiary alcohol product.[4]

Strict anhydrous conditions are paramount for the success of the Grignard reaction, as the reagent is a strong base and will be quenched by protic solvents like water.[1]

Reaction Scheme

Stage 1: Formation of 3,5-dimethoxyphenylmagnesium bromide

(CH₃O)₂C₆H₃Br + Mg → (CH₃O)₂C₆H₃MgBr

in anhydrous diethyl ether

Stage 2: Reaction with 2-octanone and Workup

(CH₃O)₂C₆H₃MgBr + CH₃(CH₂)₅COCH₃ → (CH₃O)₂C₆H₃C(OMgBr)(CH₃)(CH₂)₅CH₃

(CH₃O)₂C₆H₃C(OMgBr)(CH₃)(CH₂)₅CH₃ + H₃O⁺ → (CH₃O)₂C₆H₃C(OH)(CH₃)(CH₂)₅CH₃ + Mg²⁺ + Br⁻ + H₂O

Experimental Workflow

experimental_workflow start Start reagent_prep 1. Prepare Grignard Reagent: - Flame-dry glassware under inert gas. - Add Mg turnings and iodine crystal. - Add 1-bromo-3,5-dimethoxybenzene in anhydrous ether dropwise. start->reagent_prep ketone_addition 2. Reaction with Ketone: - Cool Grignard reagent to 0°C. - Add 2-octanone in anhydrous ether dropwise. reagent_prep->ketone_addition reaction_completion 3. Reaction Completion: - Stir at room temperature. - Monitor by TLC. ketone_addition->reaction_completion workup 4. Aqueous Workup: - Quench with saturated aq. NH4Cl. - Extract with diethyl ether. reaction_completion->workup purification 5. Purification: - Dry organic layer (Na2SO4). - Remove solvent via rotary evaporation. - Purify by column chromatography. workup->purification end End Product: 2-(3,5-dimethoxyphenyl)octan-2-ol purification->end

Caption: Experimental workflow for the synthesis of 2-(3,5-dimethoxyphenyl)octan-2-ol.

Detailed Experimental Protocols

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
Magnesium TurningsMg24.312.92 g1.2
IodineI₂253.811 crystalCatalytic
1-Bromo-3,5-dimethoxybenzeneC₈H₉BrO₂217.0621.71 g1.0
2-OctanoneC₈H₁₆O128.2112.31 g0.95
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~250 mL-
Saturated NH₄Cl solutionNH₄Cl53.49~150 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Protocol 1: Preparation of 3,5-dimethoxyphenylmagnesium bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser (topped with a calcium chloride drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas (e.g., nitrogen or argon) to eliminate adsorbed moisture and allow it to cool to room temperature under the inert atmosphere.[4]

  • Initiation: Place magnesium turnings (1.2 eq.) in the dried flask. Add a single crystal of iodine to help activate the magnesium surface.[5]

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq.) in 100 mL of anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium turnings.

  • Reaction Start: The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming of the flask with a heat gun may be necessary.

  • Completion of Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Ensuring Completion: After the addition is complete, continue stirring the gray, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[4]

Protocol 2: Reaction with 2-Octanone

  • Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath to 0°C.

  • Ketone Preparation: Dissolve 2-octanone (0.95 eq.) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Ketone Addition: Add the 2-octanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[5]

Protocol 3: Workup and Purification

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully pour the reaction mixture over a beaker containing crushed ice and 150 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). This exothermic process will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude tertiary alcohol can be purified by column chromatography on silica gel to yield the pure 2-(3,5-dimethoxyphenyl)octan-2-ol.

Reaction Mechanism

reaction_mechanism cluster_0 Nucleophilic Addition cluster_1 Acidic Workup Grignard Ar-MgBr Ketone R(C=O)R' Grignard->Ketone δ⁻ attacks δ⁺ Intermediate Ar-C(O⁻MgBr⁺)(R)(R') Ketone->Intermediate Intermediate_w Ar-C(O⁻MgBr⁺)(R)(R') Acid H₃O⁺ Intermediate_w->Acid Protonation Product Ar-C(OH)(R)(R') Acid->Product

Caption: General mechanism of the Grignard reaction with a ketone.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere and in anhydrous conditions.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • The quenching of the Grignard reagent is highly exothermic and can cause splashing. Perform this step slowly and with caution in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Characterization

The final product, 2-(3,5-dimethoxyphenyl)octan-2-ol, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group.

  • Mass Spectrometry (MS): To determine the molecular weight.

The expected molecular formula for the product is C₁₆H₂₆O₃, with a molar mass of 266.38 g/mol .

References

Application Note: Purification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a substituted aromatic ether, a class of compounds often found as intermediates in organic synthesis. Effective purification of such compounds is crucial for ensuring the integrity of subsequent reaction steps and the purity of the final product. Column chromatography is a widely used and effective technique for the purification of moderately non-polar to polar organic molecules.[1][2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For the purification of this compound, a normal-phase chromatography setup is employed. The stationary phase, silica gel, is polar, while the mobile phase is a less polar solvent mixture. Non-polar compounds, such as the target molecule, will have weaker interactions with the silica gel and will elute faster, while more polar impurities will be retained on the column for longer, allowing for effective separation.[3] The choice of an appropriate eluent system is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][4]

Experimental Protocols

1. Materials and Equipment

  • Stationary Phase: Silica gel (230-400 mesh for flash chromatography).[1]

  • Mobile Phase Solvents: n-Hexane (or petroleum ether) and Ethyl acetate (EtOAc), both HPLC grade.

  • Sample: Crude this compound.

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel (for solvent reservoir)

    • Fraction collector or test tubes

    • TLC plates (silica gel coated)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Beakers, flasks, and other standard laboratory glassware

    • Cotton or glass wool and sand

2. Preliminary TLC Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[1][4]

  • Procedure:

    • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in various solvent systems with increasing polarity (e.g., Hexane:EtOAc ratios of 98:2, 95:5, 90:10).

    • Visualize the spots under a UV lamp.

  • Objective: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound and good separation from impurities.

Table 1: Hypothetical TLC Analysis Results

Solvent System (Hexane:EtOAc)Rf of Target CompoundRf of Impurity 1 (less polar)Rf of Impurity 2 (more polar)Observations
98:20.550.650.15Good separation from polar impurity, but close to the less polar one.
95:50.380.500.08Optimal. Good separation between all components.
90:100.250.350.04Poor separation between the target and the less polar impurity.

3. Column Chromatography Protocol

Based on the TLC results, a 95:5 Hexane:EtOAc solvent system is chosen for the column chromatography.

  • Column Packing (Wet Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a thin layer of sand (approximately 1 cm) over the plug.[4]

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase (95:5 Hexane:EtOAc).[4]

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[4]

    • Once the silica gel has settled, drain the excess solvent until the solvent level is just above the top of the silica bed.[4]

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[4]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[5]

    • Carefully add this powder to the top of the prepared column.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (95:5 Hexane:EtOAc) to the top of the column, ensuring not to disturb the sand layer.

    • Begin collecting fractions in test tubes or flasks.[4]

    • Maintain a constant flow of the eluent through the column.

    • Monitor the elution of compounds by spotting collected fractions on TLC plates and visualizing under a UV lamp.

  • Isolation of the Purified Compound:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 2: Hypothetical Column Chromatography Purification Data

ParameterValue
Column Dimensions30 cm x 3 cm
Amount of Silica Gel50 g
Amount of Crude Sample1.0 g
Eluent System95:5 n-Hexane:Ethyl Acetate
Elution Volume for Impurity 150-75 mL
Elution Volume for Target Compound100-150 mL
Elution Volume for Impurity 2200-250 mL
Yield of Purified Product0.85 g (85%)
Purity (by HPLC/GC)>98%

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation TLC TLC Analysis to Determine Eluent Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Load Load Sample onto Column Pack->Load Dissolve Dissolve Crude Sample DryLoad Dry Load onto Silica Gel Dissolve->DryLoad DryLoad->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

References

Application Note: GC-MS Method for the Detection of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a synthetic organic compound. Due to its structural characteristics, it is amenable to analysis by GC-MS, a powerful technique for separating and identifying volatile and semi-volatile compounds.[6][7] GC-MS offers high sensitivity and selectivity, making it a suitable method for the detection of such compounds in various matrices.[3][4] This document provides a comprehensive protocol for its detection, which can be adapted and validated for specific applications. Challenges in the GC-MS analysis of related compounds, such as thermal degradation, are also addressed.[5]

Experimental Protocol

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are generalized protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are commonly used for synthetic cannabinoids and related compounds.[2][3]

1.1. Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as blood, plasma, or urine.

  • To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog).

  • Add 1 mL of a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5) and vortex for 30 seconds.[2]

  • Add 5 mL of an organic solvent (e.g., a mixture of 95% methylene chloride and 5% isopropanol).

  • Vortex for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (bottom) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.[5]

1.2. Solid-Phase Extraction (SPE)

SPE is often used for cleaner extracts and can be automated.

  • Precondition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water and then the appropriate buffer.

  • Load 1 mL of the sample (pre-treated with an internal standard and buffer as in the LLE protocol) onto the cartridge.

  • Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.

  • Elute the analyte with a suitable solvent or solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial temperature 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 40-500
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Analysis: The identification of this compound will be based on the retention time and the mass spectrum. The experimental mass spectrum should be compared with a reference spectrum if available. The molecular ion (M+) would be expected at m/z 264.4.

  • Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using standard solutions of the analyte at various concentrations.[2] The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters that should be established during method validation for a similar analytical method. The values provided are examples based on the analysis of other synthetic cannabinoids.[2][5][8]

ParameterTypical Range
Limit of Detection (LOD)0.1 - 25 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Linearity (R²)> 0.99
Accuracy (% Error)< 15%
Precision (% RSD)< 15%
Recovery70 - 120%

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Blood, Urine, Seized Material) add_is Addition of Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in GC-compatible Solvent evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) detection->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) detection->quant_analysis report Reporting of Results qual_analysis->report quant_analysis->report

References

Application Note: Quantification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene using a Novel LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in a biological matrix. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and other applications in drug development.

Introduction

This compound is an aromatic compound of interest in various research fields. Accurate quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2] This protocol is designed to provide a reliable method for the determination of this compound in plasma samples.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. The process begins with sample collection, followed by a liquid-liquid extraction to isolate the analyte from the complex biological matrix. The extracted sample is then injected into the LC-MS/MS system for separation and detection. Data analysis is performed to determine the concentration of the analyte.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Methanol/Water Evap->Recon Inject Injection into LC-MS/MS Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for the quantification of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): (Stable isotope-labeled this compound or a structurally similar compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Control plasma

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[3]

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.[4]

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A UHPLC system is recommended for optimal separation.[5]

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions for the analyte and internal standard should be optimized by infusing the individual compounds into the mass spectrometer.[6][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Optimized Value][Optimized Value][Optimized Value]
Internal Standard[Optimized Value][Optimized Value][Optimized Value]

Note: The specific m/z values and collision energies need to be determined empirically for the target analyte and the chosen internal standard.

Data Presentation and Method Validation

The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
10.9898.0
55.12102.4
109.9599.5
5050.8101.6
10098.798.7
500505101.0
100099299.2
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low32.9598.34.2
Medium7576.8102.43.5
High750742.599.02.8

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantification process, from the raw signal to the final concentration value.

Quantification RawSignal Raw MS Signal (Analyte & IS) PeakArea Peak Area (Analyte & IS) RawSignal->PeakArea Integration AreaRatio Peak Area Ratio (Analyte/IS) PeakArea->AreaRatio Calculation FinalConc Final Concentration AreaRatio->FinalConc Interpolation CalCurve Calibration Curve (Concentration vs. Area Ratio) CalCurve->FinalConc

Caption: Logical flow from raw data to final concentration in LC-MS/MS quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in a biological matrix using LC-MS/MS. The described method is sensitive, selective, and reliable, making it a valuable tool for researchers and scientists in the field of drug development and related disciplines. The provided workflow and validation data demonstrate the robustness of this analytical approach.

References

Application Note: Quantitative Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated analytical method for the quantification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a novel aromatic compound with potential applications in pharmaceutical and materials science research. The described protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and selective determination of this analyte. This document provides comprehensive experimental procedures, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in the accurate analysis of this compound.

Introduction

This compound is an organic compound with the molecular formula C17H28O2 and a molecular weight of 264.4 g/mol [1]. Its structure, featuring a dimethoxybenzene core with a bulky alkyl substituent, suggests potential use as a synthetic intermediate or a molecule with specific physicochemical properties relevant to drug development and material science. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed GC-MS method for the routine analysis of this compound.

Materials and Methods

Reagents and Standards
  • This compound (analytical standard, >99% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Helium (UHP grade, 99.999%)

  • Internal Standard (IS): 1,3-Dimethoxybenzene (CAS: 151-10-0)[2]

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following configuration was used for this application:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

Standard and Sample Preparation

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask.

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,3-Dimethoxybenzene and dissolve in 10 mL of methanol in a volumetric flask.

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation: Dilute the test sample with methanol to an expected concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

Experimental Protocols

GC-MS Analysis

The analysis of this compound is performed using a validated GC-MS method. The parameters are outlined below.

GC Method Parameters:

ParameterValue
Inlet Temperature280 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
- Initial Temperature150 °C, hold for 1 min
- Ramp Rate15 °C/min to 300 °C
- Final Temperature300 °C, hold for 5 min

MS Method Parameters:

ParameterValue
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Scan ModeSelected Ion Monitoring (SIM)
SIM Ions (Analyte)m/z 264, 249, 151
SIM Ions (IS)m/z 138, 108, 77
Data Analysis and Quantification

Quantification is performed by generating a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the analyte. A linear regression analysis is applied to the calibration data.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound and the internal standard.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
1,3-Dimethoxybenzene (IS)~ 5.8138108, 77
This compound~ 11.2249264, 151

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Visualizations

Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Spike Spike with Internal Standard Working->Spike Sample Sample Dilution Sample->Spike GCMS GC-MS Injection Spike->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Proposed Mass Fragmentation Pathway

The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway Parent [M]+• m/z 264 Frag1 [M-CH3]+• m/z 249 Parent->Frag1 - •CH3 Frag2 [M-C7H15]+• m/z 151 Parent->Frag2 - •C7H15 Frag3 [C9H11O2]+• m/z 151 Frag1->Frag3 - C6H12

Caption: Proposed EI fragmentation of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The detailed protocol and established parameters will enable researchers to accurately determine the concentration of this compound in various matrices, supporting its further investigation and application in scientific research and development.

References

Application Note: In Vitro Cannabinoid Receptor Binding Assay for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Cannabinoid receptors, principally the CB1 and CB2 subtypes, are integral components of the endocannabinoid system and represent significant therapeutic targets for a range of disorders.[1] The CB1 receptor is primarily located in the central nervous system, mediating the psychoactive effects of cannabinoids, whereas the CB2 receptor is predominantly expressed in the immune system and peripheral tissues, where it is involved in inflammatory processes.[2] The development of selective ligands for these G protein-coupled receptors (GPCRs) is a key objective in modern drug discovery.[1]

This document provides a detailed protocol for an in vitro competitive radioligand binding assay to determine the binding affinity of the test compound, 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, for human CB1 and CB2 receptors. This assay is a fundamental tool for characterizing the affinity and selectivity of novel compounds.[1]

Cannabinoid Receptor Signaling Pathway

Upon agonist binding, cannabinoid receptors undergo a conformational change, leading to the activation of associated inhibitory G proteins (Gi/o). This activation primarily inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, cannabinoid receptor activation can modulate ion channels, including the inhibition of voltage-gated calcium channels.[1]

cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein Activates Ligand Ligand (e.g., 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene) Ligand->CB_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Cannabinoid receptor signaling pathway.

Data Presentation: Comparative Binding Affinities

The binding affinity of a test compound is determined by its ability to displace a known radioligand from the CB1 and CB2 receptors. The results are expressed as the inhibition constant (Ki), which reflects the affinity of the ligand for the receptor. A lower Ki value signifies a higher binding affinity. The following table presents hypothetical binding data for this compound compared to a reference compound.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2 Ratio)
This compound (Hypothetical) 150256-fold for CB2
Δ⁹-THC (Reference)40301.33

Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for CB1 and CB2 receptors.

Materials and Reagents
  • Cell Membranes: Prepared cell membranes from CHO or HEK 293 cells stably expressing human CB1 or CB2 receptors.[3]

  • Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol).[2]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[2]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[2]

  • 96-well Plates.

  • Filtration System: Cell harvester and glass fiber filter mats (e.g., GF/C).[2]

  • Scintillation Counter and Scintillation Fluid.

Experimental Workflow

A Reagent Preparation: - Dilute Test Compound - Dilute Radioligand - Prepare Controls B Assay Setup (96-well plate): - Total Binding Wells - Non-specific Binding Wells - Competitive Binding Wells A->B C Incubation: - Add Receptor Membranes - Incubate at 30°C for 90 mins B->C D Filtration: - Rapidly filter through  glass fiber mats - Wash to remove unbound ligand C->D E Quantification: - Add scintillation fluid - Measure radioactivity (CPM)  using a scintillation counter D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Experimental workflow for the binding assay.

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound, this compound, in the assay buffer to achieve a range of concentrations (e.g., from 0.1 nM to 10 µM).[2]

    • Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.[2]

    • Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the assay buffer.[2]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.[2]

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.[2]

    • Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.[2]

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.[2]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[2]

    • Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.[2]

  • Quantification:

    • Place the filter discs into scintillation vials with an appropriate amount of scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[2]

Data Analysis
  • Calculate Specific Binding: Subtract the CPM from the non-specific binding wells from the CPM of all other wells.

  • Determine IC50: Plot the specific binding as a function of the log of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

This comprehensive approach will allow for the accurate determination of the binding affinity of this compound for CB1 and CB2 receptors, providing valuable insights for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Cell-based Functional Assays of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is a synthetic aromatic compound with structural similarities to naturally occurring cannabinoids, such as cannabigerol (CBG) and cannabidiol (CBD). These cannabinoids are known to interact with a wide array of biological targets, extending beyond the classical cannabinoid receptors, CB1 and CB2. The shared resorcinol core suggests that this compound may exhibit a diverse pharmacological profile, potentially modulating various signaling pathways implicated in cellular processes such as proliferation, inflammation, and neurotransmission.

These application notes provide a comprehensive suite of cell-based functional assays to characterize the biological activity of this compound. The protocols detailed below are designed to assess its effects on cell viability and to dissect its interactions with G-protein coupled receptor (GPCR) signaling pathways, specifically focusing on cAMP modulation and calcium mobilization.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][3] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.

Experimental Protocol

Materials:

  • HEK293, HeLa, or other suitable human cell lines

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[1][4]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[5]

  • Absorbance Reading: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100.0
0.11.2310.09198.2
11.1980.07695.5
100.9870.06578.7
500.6540.05452.2
1000.3210.04325.6

Experimental Workflow Diagram

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with compound dilutions incubate_overnight->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Gαs/Gαi-Coupled GPCR Signaling (cAMP Assay)

Principle

Cyclic AMP (cAMP) is a crucial second messenger regulated by GPCRs. Gαs-coupled receptors activate adenylyl cyclase, increasing intracellular cAMP levels, while Gαi-coupled receptors inhibit this enzyme, leading to decreased cAMP.[6][7] This assay measures changes in intracellular cAMP levels to determine if this compound acts as an agonist or antagonist at Gαs or Gαi-coupled receptors. A common method is a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.[6][7]

Experimental Protocol

Materials:

  • CHO-K1 or HEK293 cells stably expressing a target GPCR (e.g., CB1, CB2, or 5-HT1A)

  • This compound

  • Forskolin (for Gαi assays)

  • cAMP assay kit (e.g., HTRF-based)[6]

  • Cell stimulation buffer

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation: Culture the cells to confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer at the desired density.

  • Agonist Mode (for Gαs and Gαi):

    • Dispense 5 µL of cell suspension into the wells of a 384-well plate.

    • Add 5 µL of this compound at various concentrations.

    • For Gαi assays, co-stimulate with a known concentration of forskolin (e.g., EC80).

  • Antagonist Mode (for Gαs and Gαi):

    • Pre-incubate 5 µL of cell suspension with 2.5 µL of this compound for 15 minutes.

    • Add 2.5 µL of a known agonist at its EC80 concentration.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate antibody) as per the manufacturer's protocol.[6]

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading: Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

Data Presentation

Agonist Mode (Gαs-coupled Receptor)

Compound Concentration (µM)HTRF Ratio (665/620)cAMP Concentration (nM)
Vehicle Control0.251.5
0.010.352.8
0.10.8510.2
11.5025.5
101.5225.9
1001.4925.3

Antagonist Mode (Gαi-coupled Receptor)

Compound Concentration (µM)HTRF Ratio (665/620)% Inhibition of Agonist Response
Agonist Control0.200
0.010.225
0.10.3530
10.6885
100.7295
1000.7398

Signaling Pathway Diagram

GPCR_cAMP_Pathway cluster_membrane Plasma Membrane GPCR_s Gαs-GPCR AC Adenylyl Cyclase GPCR_s->AC Activates GPCR_i Gαi-GPCR GPCR_i->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Compound X) Ligand->GPCR_s Ligand->GPCR_i ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gαs and Gαi signaling pathways modulating cAMP levels.

Gαq-Coupled GPCR Signaling (Calcium Mobilization Assay)

Principle

Gαq-coupled GPCRs, upon activation, stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][9] This transient increase in intracellular Ca²⁺ is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[8][10]

Experimental Protocol

Materials:

  • HEK293 cells stably expressing a target Gαq-coupled GPCR (e.g., GPR55)

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Seeding: Seed cells into 96-well black-walled plates and incubate overnight to form a confluent monolayer.[10]

  • Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution (prepared according to the manufacturer's instructions, with or without probenecid) to each well.[8]

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of this compound at a concentration 4-5 times the final desired concentration.

  • Assay Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for 120-180 seconds.[8]

    • Record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically inject the compound from the compound plate into the cell plate.

    • Continue recording the fluorescence to measure the change in intracellular calcium.[8]

Data Presentation

Calcium Mobilization Response

Compound Concentration (µM)Peak Fluorescence (RFU)ΔRFU (Peak - Baseline)
Vehicle Control150050
0.0125001050
0.155004050
195008050
1096008150
10095508100

Signaling Pathway and Workflow Diagram

Gq_Pathway_Workflow cluster_pathway Gαq Signaling Pathway cluster_workflow Experimental Workflow Ligand_P Ligand GPCR_q Gαq-GPCR Ligand_P->GPCR_q PLC Phospholipase C GPCR_q->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Ca_Cytosol Cytosolic Ca²⁺ ↑ ER->Ca_Cytosol Release Ca_Store Ca²⁺ Store Ca_Store->ER Seed Seed Cells Load_Dye Load with Fluo-4 AM Seed->Load_Dye Inject_Compound Inject Compound Load_Dye->Inject_Compound Measure_Fluorescence Measure Fluorescence (Kinetic) Inject_Compound->Measure_Fluorescence

Caption: Gαq signaling pathway and the corresponding experimental workflow.

References

Animal Models for Studying 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a proposed framework for the investigation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. Due to the absence of published scientific literature on this specific compound, the methodologies described herein are based on established protocols for structurally related compounds, such as alkylresorcinols and other phenolic lipids. Researchers should adapt these protocols based on the physicochemical properties of the test substance and preliminary in vitro data.

Introduction

This compound is a resorcinolic lipid, a class of compounds known for a variety of biological activities, including potential anti-inflammatory, antimicrobial, and cytotoxic effects. To elucidate the in vivo pharmacological and toxicological profile of this novel compound, a systematic investigation using established animal models is essential. This document provides detailed protocols for preliminary toxicity assessment, pharmacokinetic profiling, and evaluation of potential anti-inflammatory efficacy.

Toxicological Assessment

A tiered approach to toxicity testing is recommended, starting with an acute study to determine the general toxicity profile and inform dose selection for subsequent subchronic studies. Genotoxicity potential should also be assessed.

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of this compound and to obtain information on the signs of toxicity and the target organs.

Animal Model: Female Wistar rats (8-12 weeks old). The use of a single sex is in accordance with OECD guidelines for this test.

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least 5 days to laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to standard rodent chow and water.

  • Dose Preparation: Prepare a formulation of the test compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be calculated to administer the desired dose in a volume of 5-10 mL/kg body weight.

  • Dosing Procedure:

    • Fast animals overnight (withhold food, not water) prior to dosing.

    • Administer a single oral dose of the test compound by gavage.

    • Start with a dose of 300 mg/kg. The subsequent dose (2000 mg/kg or 50 mg/kg) is determined by the outcome of the initial dose.

  • Observations:

    • Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes.

    • Detailed observations should be made during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Endpoint: The primary endpoint is mortality. The study allows for classification of the substance into a GHS category.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

Table 1: Hypothetical Acute Oral Toxicity Data for a Related Alkylresorcinol

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3No significant signs
200031/3Lethargy, piloerection
Subchronic 90-Day Oral Toxicity Study (OECD 408)

Objective: To characterize the toxicity profile of this compound following repeated oral administration for 90 days.[1][2][3][4]

Animal Model: Wistar rats (young adults, 10 males and 10 females per group).

Protocol:

  • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. Dose levels should be selected based on the results of the acute toxicity study, aiming to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Administration: Administer the test compound daily by oral gavage for 90 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Record daily.

    • Body Weight and Food/Water Consumption: Record weekly.

    • Ophthalmology: Conduct before the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Analyze blood samples at termination.

  • Terminal Procedures:

    • At the end of the 90-day period, euthanize the animals.

    • Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

    • Histopathology: Perform a full histopathological examination of organs and tissues from the control and high-dose groups. Tissues from lower dose groups showing treatment-related changes should also be examined.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

Objective: To assess the potential of this compound to induce chromosomal damage.[5][6][7][8][9]

Animal Model: C57BL/6 mice (young adults, 5 males and 5 females per group).

Protocol:

  • Dose Selection: Based on a preliminary range-finding study, select at least three dose levels. The highest dose should be the maximum tolerated dose (MTD) or 2000 mg/kg.

  • Treatment: Administer the test substance, a positive control (e.g., cyclophosphamide), and a vehicle control, typically via oral gavage or intraperitoneal injection. A single or double administration schedule can be used.

  • Sample Collection: Collect bone marrow at 24 and 48 hours after the last administration.

  • Slide Preparation and Analysis:

    • Prepare bone marrow smears on microscope slides.

    • Stain the slides (e.g., with Giemsa).

    • Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

toxicological_workflow cluster_acute Acute Oral Toxicity (OECD 423) cluster_subchronic Subchronic Toxicity (OECD 408) cluster_genotoxicity Genotoxicity (OECD 474) acclimatization_acute Acclimatization (≥5 days) dosing_acute Single Oral Dose acclimatization_acute->dosing_acute observation_acute Observation (14 days) dosing_acute->observation_acute necropsy_acute Gross Necropsy observation_acute->necropsy_acute acclimatization_subchronic Acclimatization dosing_subchronic Daily Dosing (90 days) acclimatization_subchronic->dosing_subchronic monitoring_subchronic In-life Monitoring dosing_subchronic->monitoring_subchronic termination_subchronic Termination & Analysis monitoring_subchronic->termination_subchronic acclimatization_geno Acclimatization dosing_geno Dosing acclimatization_geno->dosing_geno sampling_geno Bone Marrow Collection dosing_geno->sampling_geno analysis_geno Micronucleus Scoring sampling_geno->analysis_geno

Caption: Workflow for the in vivo pharmacokinetic study.

Efficacy Study: Anti-inflammatory Activity

Based on the known activities of other resorcinolic lipids, a potential therapeutic application for this compound is in the modulation of inflammation.

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the test compound.

Animal Model: Male Wistar rats (150-200g).

Protocol:

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table 3: Hypothetical Anti-inflammatory Efficacy Data for a Related Phenolic Lipid

TreatmentDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle-0.85 ± 0.05-
Indomethacin100.35 ± 0.0358.8%
Compound X100.68 ± 0.0420.0%
Compound X300.51 ± 0.0340.0%
Compound X1000.39 ± 0.0454.1%
Potential Signaling Pathway for Investigation

Many phenolic compounds exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound could act through a similar mechanism.

Hypothesized Anti-inflammatory Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Degradation IkB->IKK Phosphorylation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) DNA->genes Transcription compound 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

These detailed protocols and application notes provide a comprehensive starting point for researchers and drug development professionals to investigate the in vivo effects of this compound. All experiments should be conducted in compliance with relevant animal welfare regulations and guidelines.

References

Application Note: Protocol for Identifying 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in Herbal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and confirmation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in complex herbal matrices. The presence of undeclared synthetic compounds in herbal products is a significant public health concern. While this compound is not one of the most commonly reported synthetic cannabinoids, its structural similarity to other psychoactive substances warrants reliable detection methods. The protocols outlined below are adapted from established methods for analyzing synthetic cannabinoids in seized materials and utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for robust and sensitive detection.[1][2] These methods provide a framework for forensic laboratories and researchers to screen for and identify this specific compound in herbal mixtures.

Introduction

Herbal mixtures, often marketed as "incense" or "potpourri," have been used to conceal synthetic psychoactive substances. These compounds are sprayed onto plant material to mimic the effects of cannabis.[1] The chemical structures of these adulterants are constantly evolving to circumvent regulations. This compound (CAS: 60526-81-0, Formula: C₁₇H₂₈O₂) is an aromatic ether.[3] While not a classical cannabinoid structure, its analysis falls under the broad category of detecting synthetic organic compounds in complex botanical samples.

The analytical challenge lies in extracting the target analyte from the complex herbal matrix and distinguishing it from endogenous plant compounds with high specificity and sensitivity. This protocol details two primary analytical approaches: GC-MS for its excellent chromatographic separation and library-matchable mass spectra, and LC-MS/MS for its high sensitivity and specificity, particularly with targeted analyses like Multiple Reaction Monitoring (MRM).[2][4][5]

Experimental Protocols

This protocol is designed to efficiently extract non-polar to semi-polar compounds like this compound from dried plant matter.

Materials:

  • Homogenized herbal mixture sample

  • Methanol (HPLC grade) or Ethyl Acetate (HPLC grade)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm PTFE)

  • Autosampler vials

Protocol:

  • Weigh approximately 200 mg of the homogenized, dried herbal sample into a 50 mL centrifuge tube.[6]

  • Add 20 mL of methanol or ethyl acetate to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate cell disruption and solvent extraction.[2]

  • Centrifuge the mixture at 3,500 rpm for 10 minutes to pellet the solid plant material.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean autosampler vial for analysis.[6]

  • The sample is now ready for GC-MS or LC-MS/MS analysis. For quantitative analysis, a dilution step may be necessary.

G cluster_workflow Figure 1: Sample Preparation Workflow sample 1. Weigh 200mg of Homogenized Herbal Sample add_solvent 2. Add 20mL Methanol or Ethyl Acetate sample->add_solvent vortex 3. Vortex for 1 minute add_solvent->vortex sonicate 4. Sonicate for 15 minutes vortex->sonicate centrifuge 5. Centrifuge at 3,500 rpm sonicate->centrifuge filter 6. Filter Supernatant (0.45µm) centrifuge->filter analysis 7. Transfer to Vial for GC-MS or LC-MS/MS Analysis filter->analysis

Caption: Figure 1: General workflow for the extraction of target analytes from herbal mixtures.

Gas chromatography coupled with mass spectrometry is a standard technique for the analysis of volatile and semi-volatile compounds in complex mixtures.[5][7] Derivatization is not required for this analyte as it does not contain active hydrogen atoms (like in acidic cannabinoids), simplifying the procedure.[8][9]

Instrumentation and Parameters: The following table summarizes the recommended GC-MS parameters.

ParameterRecommended Setting
Gas Chromatograph Agilent GC 7890 series or equivalent
Injector Split/Splitless, 250 °C, Splitless mode
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
Mass Spectrometer Agilent 5977 MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quad Temperature 150 °C
Scan Range 40 - 450 amu

Data Interpretation:

  • Retention Time: The analyte's retention time should be consistent across injections.

  • Mass Spectrum: The primary identification is based on the mass spectrum. The molecular ion (M⁺) is expected at m/z 264.2. Key fragment ions should be identified. A plausible fragmentation pathway involves the cleavage of the tertiary octyl group.

G cluster_fragmentation Figure 2: Predicted GC-MS Fragmentation parent Parent Molecule 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene [M]⁺ = m/z 264.2 fragment1 Loss of C₇H₁₅ (Heptyl Radical) Fragment m/z = 165.1 parent->fragment1 - 99 Da fragment2 Loss of C₈H₁₇ (2-methyloctan-2-yl radical) Fragment m/z = 151.1 parent->fragment2 - 113 Da

Caption: Figure 2: Logical diagram of predicted major fragmentation pathways in EI-MS.

LC-MS/MS provides superior sensitivity and specificity through Multiple Reaction Monitoring (MRM), making it an excellent tool for confirming the presence of the analyte, especially at trace levels.[10][11]

Instrumentation and Parameters: The table below summarizes the recommended LC-MS/MS parameters.

ParameterRecommended Setting
Liquid Chromatograph Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6400 series, Sciex API 4000)
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage +4000 V
Gas Temperature 325 °C
Data Acquisition Multiple Reaction Monitoring (MRM)

Data Interpretation:

  • MRM Transitions: The presence of the compound is confirmed by detecting two or more specific MRM transitions at the correct retention time. The ratio of the quantifier to qualifier ion peak areas should be consistent with that of a reference standard.

Data Presentation

All quantitative data should be summarized for clear comparison. The following tables provide the key analytical parameters for identifying this compound.

Table 1: GC-MS Identification Parameters

Analyte Molecular Ion (m/z) Key Fragment Ions (m/z) (Predicted)

| this compound | 264.2 | 165.1, 151.1 |

Table 2: LC-MS/MS MRM Parameters

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z) Collision Energy (eV) (Typical)

| this compound | 265.2 | 165.1 | 151.1 | 15 - 25 |

Note: Collision energies should be optimized empirically using a reference standard for the specific instrument in use.

Conclusion

The described GC-MS and LC-MS/MS methods provide a comprehensive and robust approach for the unambiguous identification of this compound in complex herbal mixtures. The sample preparation protocol is straightforward and effective for extracting the target analyte. The GC-MS method is ideal for initial screening and identification based on the full mass spectrum, while the LC-MS/MS method offers highly sensitive and specific confirmation. These protocols can be integrated into routine forensic and quality control workflows to combat the adulteration of herbal products.

References

Application Notes and Protocols for the Synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a compound of interest for various research applications. The methodologies are based on established Friedel-Crafts alkylation reactions, adapted for the specific synthesis of this target molecule.

Introduction

This compound is an aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring, makes it a candidate for investigation in drug design, where benzene homologues are explored for various therapeutic targets[1][2]. Analogous compounds with similar alkyl-substituted phenol structures have been shown to exhibit biological activity, such as stimulating gene expression and influencing the growth of cancer cell lines[3]. These notes provide a comprehensive guide for its laboratory-scale synthesis for research purposes.

Synthesis Overview

The synthesis of this compound is achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1,3-dimethoxybenzene with 2-methyloctan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid. The methoxy groups on the benzene ring are activating and direct the incoming electrophile to the ortho and para positions. Steric hindrance from the bulky 2-methyloctan-2-yl group favors substitution at the C-5 position, para to one methoxy group and ortho to the other.

Experimental Protocols

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
1,3-DimethoxybenzeneC₈H₁₀O₂138.16151-10-0Starting material.
2-Methyloctan-2-olC₉H₂₀O144.25628-44-4Alkylating agent.[4][5][6]
Concentrated Sulfuric AcidH₂SO₄98.087664-93-9Catalyst. Handle with extreme care.
Glacial Acetic AcidCH₃COOH60.0564-19-7Solvent.
MethanolCH₃OH32.0467-56-1For washing and recrystallization.
Deionized WaterH₂O18.027732-18-5For workup.
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10 mmol) of 1,3-dimethoxybenzene and 1.44 g (10 mmol) of 2-methyloctan-2-ol in 20 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Catalyst Addition: Slowly add 5 mL of concentrated sulfuric acid dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The color of the solution may change during this time.

  • Quenching: Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 20 mL portions of cold deionized water, followed by two 10 mL portions of cold methanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.

Characterization Data
PropertyValue
Molecular Formula C₁₇H₂₈O₂
Molecular Weight 264.4 g/mol [7]
Appearance Off-white to pale yellow solid
IUPAC Name This compound[7]
SMILES CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC[7]
InChI InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3[7]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be obtained to confirm the structure and purity of the synthesized compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (1,3-Dimethoxybenzene, 2-Methyloctan-2-ol) Reaction Friedel-Crafts Alkylation (H₂SO₄, Acetic Acid) Start->Reaction Workup Quenching & Isolation (Ice Water, Filtration) Reaction->Workup Purification Purification (Washing, Recrystallization) Workup->Purification Product Final Product (1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene) Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_electrophile Electrophile Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution Alcohol 2-Methyloctan-2-ol Protonation Protonated Alcohol Alcohol->Protonation + H⁺ Carbocation Tertiary Carbocation (Electrophile) Protonation->Carbocation - H₂O Sigma Sigma Complex (Resonance Stabilized) Aromatic 1,3-Dimethoxybenzene (Nucleophile) Aromatic->Sigma + Carbocation Product Final Product Sigma->Product - H⁺

Caption: The reaction mechanism for the Friedel-Crafts alkylation, showing the formation of the electrophile and subsequent aromatic substitution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most common and direct method for synthesizing this compound is through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves reacting 1,3-dimethoxybenzene with an alkylating agent derived from 2-methyloctan-2-ol in the presence of a strong acid catalyst.

  • Aromatic Substrate: 1,3-Dimethoxybenzene

  • Alkylating Agent Precursor: 2-Methyloctan-2-ol

  • Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃).

Q2: I am observing a significant amount of a higher molecular weight byproduct in my final product mixture. What could this be?

A common impurity in Friedel-Crafts alkylation of activated aromatic rings is a polysubstituted byproduct .[1][2] The initial product, this compound, is more electron-rich and thus more reactive than the starting 1,3-dimethoxybenzene. This increased reactivity can lead to a second alkylation reaction, resulting in the formation of di-alkylated products.

Troubleshooting:

  • Control Stoichiometry: Use a molar excess of 1,3-dimethoxybenzene relative to 2-methyloctan-2-ol. This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.

  • Reaction Temperature: Maintain a low reaction temperature to decrease the rate of the second alkylation, which typically has a higher activation energy.

  • Slow Addition of Alkylating Agent: Add the 2-methyloctan-2-ol or the activated electrophile solution dropwise to the reaction mixture to maintain a low concentration of the alkylating species, thereby favoring mono-alkylation.

Q3: My reaction seems to have stalled, and I have a large amount of unreacted 1,3-dimethoxybenzene. What are the possible causes?

Incomplete conversion can be attributed to several factors related to the reaction conditions and reagents.

Troubleshooting:

  • Catalyst Activity: Ensure the acid catalyst is of appropriate concentration and has not been deactivated by moisture. For Lewis acid catalysts like AlCl₃, ensure it is anhydrous.

  • Reaction Time and Temperature: The reaction may require a longer duration or a slight increase in temperature to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Starting Materials: Impurities in the 1,3-dimethoxybenzene or 2-methyloctan-2-ol can interfere with the reaction. Ensure the purity of your starting materials.

Q4: I have identified impurities that appear to be isomers of my desired product. How can these form?

While the tertiary carbocation formed from 2-methyloctan-2-ol is relatively stable, under certain conditions, rearrangements are a known side reaction in Friedel-Crafts alkylations.[2] However, a more likely source of isomeric impurities in this specific synthesis is the formation of alkene byproducts from the dehydration of 2-methyloctan-2-ol, which can then act as alkylating agents, potentially leading to different isomers or oligomerization products.

Troubleshooting:

  • Control of Reaction Conditions: Use a milder acid catalyst or lower reaction temperatures to disfavor the dehydration of the alcohol.

  • Choice of Alkylating Agent: Using a pre-formed and stable electrophile, if possible, can sometimes provide greater control over the reaction.

Q5: What are common residual impurities I should look for after the work-up?

Following the reaction, a thorough work-up is crucial to remove unreacted starting materials and reaction byproducts. Common residual impurities can include:

  • Unreacted 1,3-dimethoxybenzene: Due to the use of an excess of this starting material.

  • Unreacted 2-methyloctan-2-ol: If the reaction did not go to completion.

  • Residual Acid Catalyst: Traces of sulfuric acid or other catalysts.

  • Work-up Solvents: Residual solvents from the extraction and purification steps (e.g., diethyl ether, ethyl acetate, hexanes).

  • Water: From the aqueous wash steps.

Troubleshooting and Purification:

  • Aqueous Work-up: A thorough aqueous wash is necessary to remove the acid catalyst and any water-soluble components. Washing with a mild base (e.g., sodium bicarbonate solution) can help neutralize residual acid.

  • Drying: Use a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove dissolved water from the organic layer.

  • Purification: Column chromatography is often the most effective method for separating the desired product from unreacted starting materials and polysubstituted byproducts. Recrystallization can also be effective if the product is a solid and the impurities have different solubility profiles.[3]

Summary of Potential Impurities and Mitigation Strategies

Impurity TypePotential SourceMitigation and Removal Strategies
Polysubstituted Products Reaction of the initial product with the electrophile.[1][2]Use excess 1,3-dimethoxybenzene, low reaction temperature, slow addition of the alkylating agent. Remove via column chromatography.
Unreacted Starting Materials Incomplete reaction or use of excess reagent.Drive the reaction to completion, use appropriate stoichiometry. Remove via column chromatography or recrystallization.
Alkene Byproducts Dehydration of 2-methyloctan-2-ol under acidic conditions.Use milder reaction conditions, lower temperature. Remove via column chromatography.
Residual Acid Catalyst Incomplete neutralization during work-up.Thorough aqueous work-up with a basic wash (e.g., NaHCO₃ solution).
Residual Solvents Incomplete removal after extraction and purification.Evaporation under reduced pressure, high vacuum drying.

Experimental Protocols

A detailed experimental protocol for the synthesis is crucial for reproducibility and minimizing impurities. Below is a representative procedure based on typical Friedel-Crafts alkylation conditions.

Synthesis of this compound

  • Reaction Setup: To a solution of 1,3-dimethoxybenzene (1.2-1.5 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, slowly add a strong acid catalyst such as concentrated sulfuric acid (e.g., 1-2 equivalents).

  • Addition of Alkylating Agent: To this stirred solution, add 2-methyloctan-2-ol (1 equivalent) dropwise over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Quench the reaction by pouring it over ice-water. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Synthesis Pathway and Impurity Formation

Synthesis_and_Impurities DMB 1,3-Dimethoxybenzene Product 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene DMB->Product + Electrophile MO 2-Methyloctan-2-ol Electrophile Tertiary Carbocation MO->Electrophile + H⁺ Alkene Dehydration Byproduct (Octene Isomers) MO->Alkene - H₂O (Side Reaction) Catalyst H₂SO₄ PolySub Polysubstituted Product Product->PolySub + Electrophile (Side Reaction)

Caption: Reaction scheme for the synthesis of this compound and the formation of common impurities.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analysis of Crude Product Impurity_Check High Impurity Levels? Start->Impurity_Check High_MW High MW Impurity? Impurity_Check->High_MW Yes No_Impurity Proceed to Purification Impurity_Check->No_Impurity No Unreacted_SM Unreacted Starting Material? High_MW->Unreacted_SM No Action_Poly Adjust Stoichiometry Lower Temperature Slow Addition High_MW->Action_Poly Yes (Polysubstitution) Isomers Isomeric Impurities? Unreacted_SM->Isomers No Action_SM Increase Reaction Time/Temp Check Catalyst Activity Unreacted_SM->Action_SM Yes Action_Isomers Use Milder Conditions Lower Temperature Isomers->Action_Isomers Yes Purify Column Chromatography Recrystallization Isomers->Purify No Action_Poly->Purify Action_SM->Purify Action_Isomers->Purify End Pure Product Purify->End No_Impurity->Purify

Caption: A logical workflow for troubleshooting common impurities in the synthesis of this compound.

References

Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions for the synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for tertiary alcohol synthesis is not initiating. What are the common causes and how can I resolve this?

A1: Failure to initiate is a common issue, often stemming from a passivating magnesium oxide (MgO) layer on the magnesium turnings or the presence of moisture.[1]

  • Solution:

    • Activate the Magnesium: To remove the oxide layer, you can gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface.[2] Alternatively, chemical activation can be achieved using a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] The disappearance of the iodine's purple color indicates activation.[1]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[1] Solvents must be anhydrous, as Grignard reagents are extremely sensitive to moisture and protic solvents like water or alcohols, which will quench the reagent.[2][3]

Q2: The yield of my tertiary alcohol is consistently low. What are the likely reasons and how can I improve it?

A2: Low yields can be attributed to several factors, including side reactions and improper reaction conditions.

  • Side Reactions:

    • Enolization: If the ketone substrate has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate that will not form the desired alcohol. This is more common with sterically hindered ketones.[2][4]

    • Reduction: Bulky Grignard reagents and sterically hindered ketones can lead to the reduction of the ketone to a secondary alcohol.[4]

    • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, forming a hydrocarbon byproduct.[1][2] To minimize this, add the alkyl halide slowly and maintain a moderate temperature.[1]

  • Improper Reaction Temperature: The addition of the ketone or ester to the Grignard reagent should typically be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[2]

  • Reagent Stoichiometry: An inaccurate concentration of the Grignard reagent can lead to incomplete reaction. It is crucial to determine the exact concentration of your Grignard reagent by titration before use.[2]

Q3: How can I determine the concentration of my prepared Grignard reagent?

A3: Titration is the most accurate method to determine the concentration of a Grignard reagent. Several methods are available:

  • Titration with Iodine: A solution of iodine in dry THF saturated with lithium chloride can be titrated with the Grignard solution. The disappearance of the iodine color indicates the endpoint.[5][6]

  • Titration with Diphenylacetic Acid: Diphenylacetic acid can be dissolved in THF and titrated with the Grignard reagent. The appearance of a persistent yellow color signals the endpoint.[5]

  • Titration with Menthol and 1,10-Phenanthroline: A solution of menthol and a 1,10-phenanthroline indicator in THF is titrated with the Grignard reagent until a persistent violet or burgundy color is observed.[5][7]

Q4: What is the optimal solvent for synthesizing tertiary alcohols via a Grignard reaction?

A4: The most common solvents are anhydrous diethyl ether and tetrahydrofuran (THF).[2] Diethyl ether is often preferred due to its low boiling point, which simplifies its removal post-reaction.[2] THF is a stronger Lewis base and can better solvate the Grignard reagent, which is advantageous for less reactive alkyl halides.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).[1] 2. Presence of moisture in glassware or solvent.[1][2] 3. Low reactivity of the alkyl halide.1. Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanical crushing.[1][2] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[1] 3. Initiation Aids: Gentle warming can be applied, but with caution to avoid runaway reactions.[1]
Low Yield of Tertiary Alcohol 1. Side Reactions: Enolization, reduction, or Wurtz coupling.[1][2][4] 2. Inaccurate Grignard reagent concentration.[2] 3. Improper reaction temperature.[2]1. Minimize Side Reactions: For enolization, consider a less hindered Grignard reagent if possible. For Wurtz coupling, ensure slow addition of the alkyl halide and maintain moderate temperature.[1] 2. Titrate Grignard Reagent: Determine the precise concentration before starting the reaction with the ketone/ester.[2] 3. Control Temperature: Add the ketone/ester at 0 °C and then allow the reaction to warm to room temperature.[2]
Formation of Significant Byproducts 1. Wurtz Coupling: Dimer of the alkyl/aryl group from the Grignard reagent.[1][2] 2. Secondary Alcohol: From reduction of the ketone.[4]1. Optimize Addition: Slow, dropwise addition of the alkyl halide during Grignard formation. Ensure efficient stirring.[1] 2. Use Less Bulky Reagents: If reduction is a major issue, consider using a less sterically hindered Grignard reagent if the synthesis allows.
Inefficient Work-up Formation of magnesium salt emulsions that are difficult to separate.Use a saturated aqueous ammonium chloride solution to quench the reaction and protonate the alkoxide.[2] This often leads to cleaner phase separation.

Data Presentation

Table 1: Effect of Solvent on Tertiary Alcohol Yield (Illustrative)

Grignard ReagentKetoneSolventYield (%)
Phenylmagnesium BromideAcetophenoneDiethyl Ether~85-90
Phenylmagnesium BromideAcetophenoneTHF~90-95
tert-Butylmagnesium ChlorideAcetoneDiethyl Ether~60-70
tert-Butylmagnesium ChlorideAcetoneTHF~70-80
Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Common Magnesium Activation Methods

MethodDescriptionAdvantages
Iodine Add a small crystal of iodine to the magnesium turnings.[1]Simple and effective; the disappearance of the purple color is a clear indicator of activation.[1]
1,2-Dibromoethane Add a few drops to the magnesium suspension.Highly effective for initiating stubborn reactions.
Mechanical Grinding Gently crush the magnesium turnings in a dry mortar and pestle.[2]Exposes a fresh, reactive surface without chemical additives.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-2-propanol

  • Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, acetophenone, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the flask to initiate the reaction. Once initiated (as evidenced by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[8]

    • Reaction with Acetophenone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetophenone in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.[2] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol. The product can be purified by distillation or recrystallization.[2]

Protocol 2: Titration of a Grignard Reagent with Iodine

  • Materials: Iodine, anhydrous lithium chloride, anhydrous THF, Grignard reagent solution.

  • Procedure:

    • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).[6]

    • Add a 0.5 M solution of LiCl in anhydrous THF (e.g., 1.0 mL).[6]

    • Cool the dark brown solution to 0 °C.[6]

    • Slowly add the Grignard reagent dropwise via a syringe until the solution turns light yellow and then becomes colorless.[6]

    • Record the volume of the Grignard reagent added. The titration should be repeated for accuracy.[6]

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Grignard Reagent Formation titration Titration reagent_prep->titration Quality Control addition Addition of Ketone/Ester titration->addition quench Aqueous Quench (e.g., sat. NH4Cl) addition->quench extraction Extraction quench->extraction purification Purification (Distillation/Recrystallization) extraction->purification product Tertiary Alcohol purification->product

Caption: Experimental workflow for tertiary alcohol synthesis.

Troubleshooting_Logic start Low Yield? check_initiation Did the reaction initiate? start->check_initiation Yes activate_mg Activate Mg & Ensure Anhydrous Conditions check_initiation->activate_mg No check_side_reactions Significant Side Products? check_initiation->check_side_reactions Yes activate_mg->start Retry optimize_addition Optimize Reagent Addition & Temperature Control check_side_reactions->optimize_addition Yes titrate Titrate Grignard Reagent & Adjust Stoichiometry check_side_reactions->titrate No success Improved Yield optimize_addition->success titrate->success

Caption: Troubleshooting logic for low yield issues.

Competing_Pathways Start Grignard Reagent + Ketone Desired Tertiary Alcohol Start->Desired Nucleophilic Addition (Desired Pathway) Enolization Enolate Formation (No Alcohol Product) Start->Enolization Proton Abstraction Reduction Secondary Alcohol Start->Reduction Hydride Transfer

Caption: Competing reaction pathways in Grignard synthesis.

References

Technical Support Center: Flash Column Chromatography of Nonpolar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting flash column chromatography of nonpolar compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on common issues encountered during the purification of nonpolar molecules.

Frequently Asked Questions (FAQs)

Q1: My nonpolar compound is eluting too quickly, even with 100% nonpolar solvent. How can I increase its retention?

This is a common challenge when dealing with very nonpolar compounds. If your compound has a high Rf value (close to 1.0) even in pure hexane or petroleum ether, consider the following:

  • Stationary Phase Modification: While silica gel is standard, for extremely nonpolar compounds, you might consider using alumina, which can exhibit different selectivity.[1]

  • Reverse-Phase Chromatography: If your compound has some residual polarity that is not being effectively leveraged by normal-phase chromatography, switching to reverse-phase (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) could be a viable option.

  • Solvent System Change: Sometimes, using aromatic solvents like toluene as the nonpolar component in your mobile phase can alter the selectivity and improve separation for certain nonpolar compounds.[2] However, be mindful of the toxicity of solvents like benzene.[2]

Q2: I'm observing poor separation between two nonpolar compounds with very similar Rf values. What can I do?

Separating structurally similar nonpolar compounds can be difficult. Here are some strategies to improve resolution:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: Use a very shallow gradient or even an isocratic elution with a solvent system that provides the best possible separation on a TLC plate. Aim for an Rf value between 0.2 and 0.4 for the target compound.[1]

    • Try Different Solvents: Experiment with different nonpolar and polar solvent combinations. For instance, switching from a hexane/ethyl acetate system to a hexane/ether or hexane/dichloromethane system can sometimes improve selectivity.[2]

  • Column Parameters:

    • Increase Column Length: A longer column provides more theoretical plates and can enhance separation.

    • Decrease Particle Size: Using silica gel with a smaller particle size can improve efficiency and resolution.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1 for good separation.[3]

Q3: My nonpolar compound is streaking or tailing on the column. What is causing this and how can I fix it?

Streaking or tailing can be caused by several factors:

  • Sample Overloading: Loading too much sample onto the column can lead to band broadening and tailing.[3] Try reducing the amount of material you are purifying.

  • Poor Solubility: If the compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure your compound is completely dissolved in the loading solvent.[3] If solubility in the eluent is an issue, dry loading is recommended.[4][5]

  • Interactions with Silica: Although less common with nonpolar compounds, interactions with the acidic silanol groups on the silica surface can sometimes cause tailing.[3] This can be addressed by adding a small amount of a modifier like triethylamine to the mobile phase to neutralize the silica surface.[6]

Troubleshooting Guides

Problem 1: No Compound Eluting from the Column

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Solvent System You may be using a solvent system that is too nonpolar. Double-check your TLC analysis and ensure you have chosen an appropriate eluent.[7]
Compound Crashing Out Your compound may have precipitated at the top of the column due to poor solubility in the initial mobile phase. Try dissolving the crude mixture in a slightly more polar solvent for loading, or use the dry loading technique.[3]
Column Blockage An impurity may have crystallized in the column, blocking the solvent flow.[7] In this case, the column may need to be repacked.
Problem 2: Cracking or Channeling of the Silica Bed

Possible Causes and Solutions:

Possible Cause Solution
Improper Packing The silica gel was not packed uniformly. Ensure you create a homogeneous slurry and allow it to settle evenly without air bubbles.[3]
Sudden Polarity Changes Abruptly changing the solvent polarity during a gradient elution can cause the silica bed to swell or shrink, leading to cracks.[8] Ensure a gradual transition between solvents.
Column Running Dry Allowing the solvent level to drop below the top of the silica bed can introduce air and cause cracking. Always keep the silica bed submerged in solvent.[1]

Data Presentation

Table 1: Common Solvent Systems for Nonpolar Compounds

This table provides starting points for solvent selection in flash chromatography of nonpolar compounds. The polarity increases down the table.

Nonpolar Solvent Polar Modifier Typical Starting Ratio (v/v) Notes
Hexane / Petroleum Ether-100%For very nonpolar compounds.[2]
Hexane / Petroleum EtherEthyl Acetate95:5A standard system for many nonpolar to moderately polar compounds.[2]
Hexane / Petroleum EtherDiethyl Ether95:5Ether is slightly more polar than ethyl acetate.[2]
Hexane / Petroleum EtherDichloromethane90:10Dichloromethane can improve solubility for some compounds.[2]
Table 2: Recommended Loading Capacities for Silica Gel

The amount of crude material that can be effectively purified depends on the difficulty of the separation.

Separation Difficulty Silica to Crude Ratio (w/w) Typical % Load (w/w)
Easy (Large ΔRf)20:1 - 50:12% - 5%
Moderate50:1 - 100:11% - 2%
Difficult (Small ΔRf)>100:1<1%

Data synthesized from multiple sources.[9]

Experimental Protocols

Detailed Methodology: Dry Loading a Sample

Dry loading is advantageous when your compound has poor solubility in the initial, nonpolar mobile phase.[4][5]

Materials:

  • Crude sample

  • Silica gel (the same type as in the column)

  • A round-bottom flask

  • A suitable solvent for dissolving the sample (e.g., dichloromethane or acetone)

  • Rotary evaporator

Procedure:

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble.[4]

  • Add Silica Gel: Add silica gel to the solution. A common ratio is 2-3 times the weight of the crude sample.

  • Create a Slurry: Swirl the flask to create a slurry and ensure the entire sample is adsorbed onto the silica.

  • Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

  • Load the Column: Carefully add the powdered sample-silica mixture to the top of the packed column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Begin Elution: Proceed with the chromatography as usual.

Mandatory Visualization

Flash_Chromatography_Workflow General Workflow for Flash Column Chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent & Isolate Compound Combine->Evaporate

Caption: A flowchart illustrating the key steps in a typical flash column chromatography experiment.

Troubleshooting_Decision_Tree Troubleshooting Poor Separation of Nonpolar Compounds Start Poor Separation Observed Check_TLC Is ΔRf on TLC > 0.1? Start->Check_TLC Optimize_Solvent Optimize Solvent System (Different solvents, finer gradient) Check_TLC->Optimize_Solvent No Check_Loading Was the column overloaded? Check_TLC->Check_Loading Yes Optimize_Solvent->Start Re-evaluate Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Column Is the column packed well? (No cracks or channels) Check_Loading->Check_Column No Reduce_Load->Start Re-evaluate Repack_Column Repack Column Carefully Check_Column->Repack_Column No Consider_Alternatives Consider Alternative Stationary Phase (e.g., Alumina) or Reverse Phase Check_Column->Consider_Alternatives Yes Repack_Column->Start Re-evaluate

References

Improving GC-MS resolution for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the Gas Chromatography-Mass Spectrometry (GC-MS) resolution of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and its related isomers. Due to their similar chemical structures and physical properties, separating these isomers can be challenging.[1] This document offers troubleshooting advice and optimized protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: The main challenges stem from the fact that structural isomers often have very similar boiling points and mass spectral fragmentation patterns, making their distinction by standard GC-MS methods difficult.[1][2] The key to successful separation lies in exploiting subtle differences in their interaction with the GC stationary phase and optimizing chromatographic conditions to enhance resolution.

Q2: How does the choice of GC column stationary phase impact the separation of these aromatic isomers?

A2: The stationary phase is the most critical factor for achieving separation.[3][4][5] For aromatic positional isomers, columns with phenyl-containing stationary phases are often effective.[6] These phases can engage in π-π interactions with the benzene ring of the analytes, providing a selective mechanism for separation that goes beyond simple boiling point differences.[6] A mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane phase, is a recommended starting point for improved selectivity.[7]

Q3: Can I use a polar column to separate these isomers?

A3: While the target molecule has ether groups, its dominant feature is the large, non-polar alkyl group and the benzene ring, making it relatively non-polar. However, for some positional isomers, a polar stationary phase (e.g., those containing polyethylene glycol or cyanopropyl groups) can sometimes offer different selectivity and may be worth exploring if a phenyl-based column does not provide adequate resolution.[1][8]

Q4: My mass spectrometer shows identical spectra for two closely eluting peaks. How can I confirm they are isomers?

A4: It is very common for structural isomers to produce virtually identical mass spectra under standard electron ionization (EI) conditions.[9][10] The fragmentation of the alkyl-substituted benzene ring often leads to a prominent tropylium ion at m/z 91.[11] Since the mass spectra are not sufficiently different for identification, chromatographic separation is paramount. If peaks are chromatographically resolved, even with identical mass spectra, they represent distinct isomers.

Troubleshooting Guide: Poor Peak Resolution

This section addresses the common problem of co-eluting or poorly resolved isomer peaks.

Issue: My chromatogram shows a single broad peak or multiple overlapping peaks for the isomers.

Below is a systematic workflow to diagnose and resolve this issue.

G cluster_0 Troubleshooting Workflow: Poor GC-MS Resolution start Poor Peak Resolution (Overlapping Isomers) check_column Step 1: Verify GC Column Is it suitable for aromatic isomers? (e.g., 50% Phenyl phase) start->check_column optimize_temp Step 2: Optimize Oven Program Is the ramp rate slow enough? check_column->optimize_temp If column is appropriate success Resolution Achieved check_column->success If new column resolves peaks optimize_flow Step 3: Adjust Carrier Gas Flow Is the linear velocity optimal? optimize_temp->optimize_flow If resolution is still poor optimize_temp->success If new program resolves peaks check_injection Step 4: Check Injection Parameters Is there column overload? optimize_flow->check_injection If resolution is still poor optimize_flow->success If new flow rate resolves peaks check_injection->success If resolution is still poor, consider advanced techniques (e.g., GCxGC) check_injection->success If parameter change resolves peaks

Caption: A logical workflow for diagnosing and resolving poor peak resolution.

Solution 1: Optimize the GC Column and Dimensions

The choice of the GC column is the most important variable for separation.[3][4][5]

  • Stationary Phase: For aromatic positional isomers, a column with enhanced phenyl content is recommended.[6]

  • Column Length: Longer columns provide more theoretical plates and thus better resolving power. If using a 30 m column, consider switching to a 60 m column.[3]

  • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.10 mm) increases efficiency but reduces sample capacity. 0.25 mm ID columns offer a good balance.[3][4]

  • Film Thickness: A thinner film can reduce retention time and may improve peak shape for high-boiling compounds.

ParameterStandard ColumnHigh-Resolution ColumnRationale
Stationary Phase 5% Phenyl Polysiloxane50% Phenyl PolysiloxaneIncreases selectivity for aromatic isomers via π-π interactions.[6]
Length 30 m60 mIncreases the number of theoretical plates, enhancing resolving power.[3]
Internal Diameter 0.25 mm0.25 mm or 0.18 mm0.25 mm provides a good compromise between efficiency and capacity.[3][4]
Film Thickness 0.25 µm0.25 µmStandard thickness suitable for this analyte's volatility.

Solution 2: Refine the Oven Temperature Program

The temperature program directly affects retention and selectivity.[12][13][14] For closely eluting isomers, a slow temperature ramp is crucial.[8][15]

  • Lower the Initial Temperature: Start with an oven temperature well below the boiling point of the analytes to improve focusing at the head of the column.

  • Slow the Ramp Rate: A fast ramp rate will cause isomers to move through the column too quickly to be separated. Reducing the ramp rate gives more time for interaction with the stationary phase.[15] An increase of about 30°C can reduce retention time by half, so small changes in the program can have a large impact.[13][14]

  • Incorporate Hold Times: An isothermal hold at a specific temperature where isomers are eluting can sometimes improve separation.

ParameterScouting ProgramOptimized Program for Isomers
Initial Temperature 150 °C, hold 1 min120 °C, hold 2 min
Ramp Rate 10 °C/min2 °C/min
Final Temperature 300 °C, hold 5 min300 °C, hold 10 min

Solution 3: Optimize the Carrier Gas Flow Rate

The carrier gas flow rate (or linear velocity) affects chromatographic efficiency.[16][17][18] An optimal flow rate minimizes peak broadening, leading to sharper peaks and better resolution.

  • Carrier Gas Choice: Hydrogen is often preferred over Helium as it provides better efficiency at higher linear velocities, potentially shortening run times without sacrificing resolution.[19]

  • Constant Flow vs. Constant Pressure: Use "Constant Flow" mode. As the oven temperature increases, the gas viscosity also increases. In constant pressure mode, this would cause the flow rate to drop during the run. Constant flow mode adjusts the head pressure to maintain a consistent flow rate, leading to more reproducible retention times and better peak shapes.[17]

  • Finding the Optimum: For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.5 mL/min for Helium.[1][15] The optimal flow rate can be determined experimentally by performing several runs at different flow rates and observing the effect on resolution.

Solution 4: Check for Column Overload

Injecting too much sample can saturate the stationary phase, leading to peak fronting and poor resolution.[7][20]

  • Reduce Injection Volume: If using a 1 µL injection, try reducing it to 0.5 µL or 0.2 µL.

  • Dilute the Sample: Decrease the concentration of the sample.

  • Increase the Split Ratio: If using a split injection, increasing the split ratio (e.g., from 50:1 to 100:1) will reduce the amount of sample that reaches the column.[15]

Detailed Experimental Protocol (Optimized Method)

This section provides a detailed methodology for a GC-MS experiment designed to resolve isomers of this compound.

1. Sample Preparation

  • Dissolve the sample in a high-purity solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-50 µg/mL.

2. GC-MS System and Parameters

ComponentParameterValue/Description
GC System Agilent 8890 GC (or equivalent)
MS System Agilent 5977B MSD (or equivalent)
GC Column Agilent DB-17ms or equivalent (50%-Phenyl)-methylpolysiloxaneDimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas HeliumPurity: 99.999%; Mode: Constant Flow at 1.2 mL/min
Inlet Split/SplitlessMode: Split
Inlet Temperature280 °C
Split Ratio100:1
Injection Volume1 µL
Oven Program Initial Temperature120 °C, hold for 2 minutes
Ramp 12 °C/min to 280 °C
HoldHold at 280 °C for 10 minutes
MS Parameters Transfer Line Temp280 °C[8]
Ion Source Temp230 °C
Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeScan
Scan Range40 - 450 m/z

3. Data Analysis

  • Integrate the peaks for each separated isomer.

  • Confirm isomer identity by observing the same mass spectrum for each resolved peak, with characteristic fragments for alkyl-substituted benzenes.[11]

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene by LC-MS/MS.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability in quality control (QC) sample results across different batches.

  • Calibration curves are non-linear or have poor correlation coefficients.

  • Inaccurate measurement of the analyte concentration.

Possible Cause: Inconsistent ion suppression or enhancement caused by co-eluting matrix components. The "matrix" refers to all components in a sample other than the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[1][2] These components can interfere with the ionization of the target analyte, leading to inaccurate and imprecise results.[2][3]

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip in the baseline signal indicates ion suppression, while a rise suggests enhancement.[4]

    • Quantitative Matrix Effect Assessment: Compare the response of the analyte in a pure solvent to its response in an extracted blank matrix spiked post-extraction.[2][4] The matrix factor (MF) can be calculated to quantify the extent of the effect. An MF less than 1 indicates ion suppression, and an MF greater than 1 suggests ion enhancement.[4]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][5]

    • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as many endogenous components remain.[6]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[6][7] A double LLE can further improve selectivity.[7]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[1][7][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[6]

  • Refine Chromatographic Conditions:

    • Improve Separation: Adjust the mobile phase composition, gradient profile, or column chemistry to chromatographically separate this compound from interfering matrix components.[1]

    • Divert Valve: Use a divert valve to direct the early and late eluting, highly interfering components of the sample to waste instead of the mass spectrometer source.[9]

  • Utilize an Appropriate Internal Standard:

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[10][11][12][13] A SIL internal standard for this compound will co-elute and experience similar ionization effects, allowing for accurate correction.[10][11]

Issue 2: Low Signal Intensity and Poor Sensitivity

Symptom:

  • The signal-to-noise ratio for this compound is low, making it difficult to achieve the desired limit of quantitation (LOQ).

Possible Cause: Significant ion suppression due to high concentrations of co-eluting matrix components, particularly phospholipids in biological samples.[7][8]

Troubleshooting Steps:

  • Enhance Sample Cleanup:

    • Phospholipid Removal: If analyzing biological matrices like plasma or serum, use specialized sample preparation products designed to remove phospholipids, a major cause of ion suppression.[8][14]

    • Advanced SPE: Employ a more rigorous SPE protocol, potentially using a mixed-mode or more selective sorbent.[6]

  • Optimize LC Method:

    • Gradient Modification: A longer, shallower gradient can improve the resolution between the analyte and interfering peaks.[6]

    • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and move the analyte away from suppression zones.

  • Adjust MS Parameters:

    • Source Optimization: Re-optimize ion source parameters (e.g., gas flows, temperatures, and voltages) to maximize the ionization efficiency of this compound.[15][16]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, this compound.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: What are the common signs that matrix effects may be impacting my assay for this compound?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the sensitivity of the assay.[4] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[4]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs.[4] A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for the analyte indicates the presence of matrix effects at that retention time.[4]

  • Quantitative Matrix Effect Assessment: This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[2][4] The matrix factor (MF) is calculated, where an MF less than 1 indicates ion suppression and an MF greater than 1 indicates ion enhancement.[4]

Q4: What are the most effective strategies to mitigate matrix effects?

A4: A multi-pronged approach is often the most effective. This includes:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE).[6][7]

  • Chromatographic Separation: Modifying the LC method to separate the analyte from co-eluting interferences.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[10][11][12][13]

Q5: When should I use a stable isotope-labeled internal standard?

A5: It is highly recommended to use a stable isotope-labeled internal standard for this compound whenever accurate and precise quantification is required, especially when dealing with complex matrices.[10][11] While structural analogs can be used, they may not co-elute perfectly or experience the same degree of matrix effect, leading to less reliable correction.[10][11]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueRelative Cleanliness of ExtractTypical Analyte RecoveryPropensity for Matrix EffectsThroughput
Protein Precipitation (PPT)LowHighHigh[6]High
Liquid-Liquid Extraction (LLE)MediumVariableMedium[6]Medium
Solid-Phase Extraction (SPE)HighHighLow[6]Low to Medium
Mixed-Mode SPEVery HighHighVery Low[6]Low to Medium
Phospholipid Removal PlatesHigh (for specific interferences)HighLow (for phospholipids)[8][14]High

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[4]

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF close to 1 indicates minimal matrix effect.

    • An MF significantly less than 1 indicates ion suppression.

    • An MF significantly greater than 1 indicates ion enhancement.

Protocol 2: Post-Column Infusion Experiment

  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[4]

  • Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.

  • Monitor the analyte signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[4]

Visualizations

Workflow_for_Overcoming_Matrix_Effects start Start: Inaccurate/Imprecise Results assess_me Assess Matrix Effects (Post-Column Infusion / Quantitative Assessment) start->assess_me is_me_present Matrix Effect Present? assess_me->is_me_present optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) is_me_present->optimize_sp Yes end_no_me No Significant Matrix Effect Proceed with Validation is_me_present->end_no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is reassess_me Re-assess Matrix Effects use_sil_is->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->optimize_sp No end_validated Validated Method me_acceptable->end_validated Yes

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Preparation_Comparison cluster_0 Sample Preparation Technique cluster_1 Resulting Extract Cleanliness ppt Protein Precipitation (PPT) High Matrix Effect Risk lle Liquid-Liquid Extraction (LLE) Medium Matrix Effect Risk spe Solid-Phase Extraction (SPE) Low Matrix Effect Risk ppt_clean Low Cleanliness lle_clean Medium Cleanliness spe_clean High Cleanliness

Caption: Relationship between sample preparation and extract cleanliness.

References

Technical Support Center: Stability of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected degradation of this compound observed during an experiment.

Possible Causes and Solutions:

  • Acidic Conditions: Aromatic ethers can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures. The methoxy groups on the benzene ring can be hydrolyzed to hydroxyl groups.

    • Troubleshooting:

      • Measure the pH of your solution.

      • If the pH is low, consider using a buffered solution to maintain neutrality.

      • If acidic conditions are required for your experiment, minimize exposure time and temperature.

      • Analyze for the potential formation of hydroxylated derivatives.

  • Oxidative Degradation: The benzene ring, activated by the two methoxy groups, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.

    • Troubleshooting:

      • De-gas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

      • Consider adding an antioxidant to your solution if it does not interfere with your experiment.

      • Minimize exposure to light.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds.

    • Troubleshooting:

      • Protect your solution from light by using amber vials or wrapping the container in aluminum foil.

      • Work in a low-light environment when handling the solution.

  • Solvent Reactivity: While common laboratory solvents are generally inert, some may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

    • Troubleshooting:

      • Use high-purity, freshly opened solvents.

      • Test for the presence of peroxides in solvents like THF or diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of an electron-rich aromatic ether, the most probable degradation pathways are:

  • Acid-catalyzed hydrolysis: Cleavage of one or both methoxy groups to form the corresponding phenol(s). This is generally slow but can be accelerated by strong acids and heat.[1][2][3]

  • Oxidative degradation: Oxidation of the aromatic ring, potentially leading to ring-opening or the formation of quinone-like structures. Phenolic compounds, in general, are susceptible to oxidation.[4][5][6][7]

  • Photodegradation: Aromatic compounds can degrade upon exposure to light, which can lead to a variety of products.[8][9][10]

Q2: How can I monitor the stability of my this compound solution?

A2: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13][14] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or other light-blocking containers.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Prepared in high-purity, appropriate solvents.

Q4: Are there any known incompatibilities with common excipients or reagents?

  • Strong acids: May cause hydrolysis of the ether groups.

  • Strong oxidizing agents: Will likely lead to degradation of the aromatic ring.

  • Lewis acids: Can complex with the methoxy groups and potentially catalyze degradation.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be summarized.

Table 1: Forced Degradation under Different Stress Conditions

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 hours60 °C15.2%2
0.1 M NaOH24 hours60 °C2.1%1
3% H₂O₂24 hours25 °C8.5%3
Photolytic (UV)24 hours25 °C5.7%2
Thermal48 hours80 °C3.4%1

Table 2: Stability in Different Solvents at 25 °C (Protected from Light)

SolventTime Point% Purity of Parent Compound
Acetonitrile0 hours99.8%
24 hours99.7%
72 hours99.5%
Methanol0 hours99.9%
24 hours99.8%
72 hours99.6%
Dichloromethane0 hours99.7%
24 hours99.2%
72 hours98.5%

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Develop a gradient to separate the parent peak from any degradation products. For example:

    • 0-5 min: 70% B

    • 5-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 70% B

    • 21-25 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 275 nm).

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Basic (0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidative (3% H2O2, 25°C) stock_solution->oxidation Expose to Stress photo Photolytic (UV Light, 25°C) stock_solution->photo Expose to Stress thermal Thermal (80°C) stock_solution->thermal Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study.

degradation_pathways cluster_products Potential Degradation Products parent 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene hydrolysis_prod Mono/Di-hydroxy Derivatives parent->hydrolysis_prod Acid/Heat oxidation_prod Oxidized Ring Products parent->oxidation_prod Oxidizing Agent photo_prod Various Photoproducts parent->photo_prod UV/Light

Caption: Potential degradation pathways.

troubleshooting_logic start Degradation Observed? check_ph Check pH start->check_ph Yes no_degradation No Action Needed start->no_degradation No check_light Check Light Exposure check_ph->check_light Neutral solution_ph Buffer Solution check_ph->solution_ph Acidic/Basic check_oxygen Check for Oxygen check_light->check_oxygen Protected solution_light Use Amber Vials check_light->solution_light Exposed check_solvent Check Solvent Purity check_oxygen->check_solvent Absent solution_oxygen Inert Atmosphere check_oxygen->solution_oxygen Present solution_solvent Use Fresh Solvent check_solvent->solution_solvent Impure/Aged

Caption: Troubleshooting decision tree for degradation.

References

Technical Support Center: NMR Spectroscopy of Substituted Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted dimethoxybenzenes. The following sections address common issues encountered during the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aromatic proton signals are overlapping in the 1D ¹H NMR spectrum. How can I resolve them?

A1: Peak overlap in the aromatic region (typically δ 6.5-8.5 ppm) is a common challenge.[1][2] A systematic approach is recommended:

  • Change the Solvent: The simplest first step is to re-acquire the spectrum in a different deuterated solvent.[3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts compared to standard solvents like CDCl₃, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[4] This can often separate crowded signals.[4][5]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the molecule's conformation and affect the chemical shifts, potentially resolving overlapping peaks.[5]

  • Utilize 2D NMR: If the above methods fail, two-dimensional NMR experiments are powerful tools. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other, helping to identify spin systems within the aromatic ring.[5]

Q2: I see unexpected peaks in my spectrum. What are their possible sources?

A2: Unexpected signals can arise from several sources. It is crucial to identify them to avoid incorrect structural assignments.

  • Residual Solvent Signals: The most common source is the residual non-deuterated solvent. For example, chloroform-d (CDCl₃) typically shows a singlet at δ 7.26 ppm, and DMSO-d₆ shows a pentet at δ 2.50 ppm.[6] Always consult a table of common NMR solvent impurities.[6][7]

  • Isomeric Impurities: The synthesis of a specific dimethoxybenzene isomer may result in the presence of other isomers as impurities.[6] For example, a sample of 2,6-dimethoxybenzaldehyde might contain traces of 2,4- or 3,5-dimethoxybenzaldehyde. Comparing your spectrum with reference spectra of suspected isomers can help confirm their presence.[6]

  • Oxidation or Degradation: Samples can degrade over time. For instance, an aldehyde substituent can oxidize to a carboxylic acid, which would introduce a new, broad singlet far downfield (δ 10-12 ppm).[6]

  • Water: A broad singlet that can appear at various chemical shifts is often due to water. Using anhydrous NMR solvents and properly drying glassware can minimize this.[3][6]

Q3: How do I assign the specific protons within the aromatic region?

A3: Assigning aromatic protons requires a combination of analyzing chemical shifts, coupling constants, and, if necessary, 2D NMR data.

  • Coupling Constants (J-values): The magnitude of the coupling constant depends on the number of bonds between the coupled protons.

    • Ortho-coupling (³JHH): Across 3 bonds, typically the largest (6-10 Hz).[8]

    • Meta-coupling (⁴JHH): Across 4 bonds, significantly smaller (1-3 Hz).[8]

    • Para-coupling (⁵JHH): Across 5 bonds, often very small or zero (0-1 Hz).[8]

  • Substituent Effects: Methoxy groups (-OCH₃) are electron-donating, causing shielding (an upfield shift to lower ppm values) at the ortho and para positions relative to the methoxy group.[9] Conversely, electron-withdrawing groups will deshield these positions, shifting them downfield.[9]

  • 2D NMR Confirmation: HMBC (Heteronuclear Multiple Bond Correlation) is invaluable. It shows correlations between protons and carbons over 2-3 bonds.[5][10] This allows you to unambiguously connect the methoxy protons to the carbon they are attached to, providing a definitive starting point for walking around the aromatic ring.

Q4: My NMR spectrum shows very broad peaks. What is the cause?

A4: Several factors can lead to peak broadening.

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[3][6]

  • Low Concentration/Solubility: If the sample is not sufficiently concentrated or is poorly soluble, the signal-to-noise ratio will be low, and peaks may appear broad.[3][6]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.

  • Chemical or Conformational Exchange: If the molecule is undergoing a dynamic process (like bond rotation) on the same timescale as the NMR experiment, it can lead to broad peaks.[3] Running the experiment at a higher or lower temperature can sometimes sharpen these signals.[5]

Data Presentation: Characteristic NMR Shifts

The chemical shifts of dimethoxybenzenes are influenced by the substitution pattern. The tables below provide approximate chemical shift ranges for the parent isomers in CDCl₃. Note that additional substituents will further alter these values.

Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for Dimethoxybenzene Isomers

CompoundMethoxy Protons (-OCH₃)Aromatic Protons (Ar-H)
1,2-Dimethoxybenzene~3.88 (s, 6H)~6.90 (m, 4H)
1,3-Dimethoxybenzene~3.80 (s, 6H)~7.20 (t, 1H), ~6.55 (d, 2H), ~6.45 (t, 1H)
1,4-Dimethoxybenzene~3.78 (s, 6H)~6.85 (s, 4H)

Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for Dimethoxybenzene Isomers

CompoundMethoxy Carbons (-OCH₃)Aromatic Carbons (Ar-C)
1,2-Dimethoxybenzene~55.9~149.0 (C-O), ~121.0, ~111.2
1,3-Dimethoxybenzene~55.3~160.5 (C-O), ~129.8, ~106.5, ~101.0
1,4-Dimethoxybenzene~55.6~153.8 (C-O), ~114.5

Note: Aromatic carbons directly attached to oxygen (C-O) are significantly deshielded.[1][8]

Experimental Protocols

1. Sample Preparation

  • Amount: Weigh 5-10 mg of the substituted dimethoxybenzene sample.[4]

  • Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) in a clean, dry NMR tube.[4]

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]

  • Mixing: Gently shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.

2. 1D NMR Acquisition (¹H and ¹³C)

  • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[11]

  • DEPT: Run DEPT-135 and DEPT-90 experiments to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).[12] A DEPT-135 spectrum shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[12]

3. 2D NMR Acquisition (COSY, HSQC, HMBC)

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled.[5] It is essential for tracing the connectivity of protons within the aromatic ring. The resulting spectrum shows cross-peaks between protons that are typically 2-3 bonds apart.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond correlation).[5][13] It is the most reliable way to assign a proton to its specific carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically 2-3 bonds.[5][13] It is critical for establishing connectivity across quaternary carbons and between different functional groups (e.g., from methoxy protons to the aromatic ring).

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the analysis of complex NMR spectra.

experimental_workflow Experimental Workflow for NMR Analysis start Start prep_sample Prepare Sample (5-10mg in 0.6mL solvent + TMS) start->prep_sample acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) prep_sample->acquire_1d analyze_1d Analyze 1D Spectra acquire_1d->analyze_1d overlap_check Aromatic Signals Resolved? analyze_1d->overlap_check analyze_2d Correlate All Data analyze_1d->analyze_2d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) overlap_check->acquire_2d No (Overlap) overlap_check->acquire_2d Yes (Resolved, but need confirmation) troubleshoot Troubleshoot: Change Solvent / Temperature overlap_check->troubleshoot Try Simple Fix First acquire_2d->analyze_2d assign_structure Final Structure Assignment analyze_2d->assign_structure end End assign_structure->end troubleshoot->acquire_1d

Caption: A typical workflow for acquiring and analyzing NMR data.

logical_relationships Logic for Aromatic Signal Assignment spectrum Complex Aromatic Region integration 1. Integration (Determine proton ratio) spectrum->integration chem_shift 2. Chemical Shift (δ) (Effect of -OCH₃ vs other groups) spectrum->chem_shift coupling 3. Coupling Constant (J) (Ortho > Meta > Para) spectrum->coupling cosy 4. COSY (Confirm ¹H-¹H connectivity) integration->cosy chem_shift->cosy coupling->cosy hsqc 5. HSQC (Link ¹H to attached ¹³C) cosy->hsqc hmbc 6. HMBC (Confirm long-range ¹H-¹³C connectivity) hsqc->hmbc assignment Final Assignment hmbc->assignment

References

Technical Support Center: Mass Spectral Fragmentation of Alkylated Aromatic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with alkylated aromatic ethers in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pathway for simple alkylated aromatic ethers like anisole?

A1: The most common initial fragmentation for simple alkylated aromatic ethers, such as anisole, is the loss of the alkyl radical from the ether linkage. For anisole (methoxybenzene), this involves the loss of a methyl radical (•CH₃) to form a phenoxy cation, which can then rearrange. Another significant fragmentation is the loss of a neutral formaldehyde molecule (CH₂O).

Q2: How does the length of the alkyl chain affect the fragmentation pattern?

A2: As the alkyl chain length increases, new fragmentation pathways become more prominent. While loss of the entire alkyl radical is still observed, cleavage at the β-position to the aromatic ring becomes a major fragmentation route. For example, in ethoxybenzene (phenetole), the loss of an ethylene molecule via a McLafferty-type rearrangement is a characteristic fragmentation. With even longer chains, such as in butoxybenzene, you can expect to see fragments corresponding to the loss of various neutral alkenes.[1]

Q3: What is a McLafferty rearrangement and is it common in alkylated aromatic ethers?

A3: The McLafferty rearrangement involves the transfer of a gamma-hydrogen atom to an acceptor (in this case, the ether oxygen) through a six-membered transition state, followed by cleavage of the bond between the alpha and beta carbons. This results in the elimination of a neutral alkene. This rearrangement is a common and important fragmentation pathway for alkylated aromatic ethers with an alkyl chain of at least three carbons in length.

Q4: Why is the molecular ion peak often weak or absent in the mass spectra of some ethers?

A4: The molecular ion (M+) peak can be weak or absent, particularly in aliphatic ethers, because the initial radical cation is often unstable and readily undergoes fragmentation. However, for aromatic ethers, the presence of the stable benzene ring generally results in a more prominent molecular ion peak compared to their aliphatic counterparts.

Q5: What is the significance of the m/z 94 peak in the mass spectra of some higher alkylated aromatic ethers?

A5: A peak at m/z 94 often corresponds to the phenol radical cation. This fragment can be formed through rearrangement and cleavage of the alkyl chain, particularly in ethers with longer alkyl groups. This is a common feature in the mass spectra of many substituted aromatic compounds.

Troubleshooting Guide

Issue: I am not seeing the expected molecular ion peak for my alkylated aromatic ether.

  • Possible Cause 1: Extensive Fragmentation. The energy of the ionization source (typically 70 eV for Electron Ionization) may be causing the molecular ion to fragment completely.

    • Solution: If your instrument allows, try reducing the ionization energy. This "softer" ionization can sometimes preserve the molecular ion.

  • Possible Cause 2: Sample Impurity. The sample may be contaminated with a more volatile or easily ionizable compound that is masking your analyte's signal.

    • Solution: Ensure the purity of your sample. Consider using a separation technique like Gas Chromatography (GC-MS) to analyze the sample.

  • Possible Cause 3: Instrument Contamination. The mass spectrometer source or analyzer may be contaminated.

    • Solution: Perform routine maintenance and cleaning of the ion source as recommended by the instrument manufacturer.

Issue: The fragmentation pattern I observe is much more complex than I expected.

  • Possible Cause 1: Rearrangement Reactions. Alkylated aromatic ethers can undergo various rearrangement reactions upon ionization, leading to a complex array of fragment ions.

    • Solution: Carefully analyze the spectrum for characteristic neutral losses (e.g., loss of an alkene via McLafferty rearrangement) and compare your spectrum to library data for similar compounds.

  • Possible Cause 2: Presence of Isomers. If your sample contains a mixture of isomers, the resulting mass spectrum will be a composite of the fragmentation patterns of all isomers.

    • Solution: Use a chromatographic separation method (GC-MS or LC-MS) to separate the isomers before they enter the mass spectrometer.

  • Possible Cause 3: Thermal Decomposition. The analyte may be decomposing in the injector port or the ion source before ionization.

    • Solution: Lower the injector and/or ion source temperature to the minimum required for efficient volatilization and ionization.

Issue: I am seeing a prominent peak at an unexpected m/z value.

  • Possible Cause 1: Background Contamination. The peak may be from column bleed (in GC-MS), plasticizers from sample vials, or other contaminants in the system.

    • Solution: Run a blank analysis (injecting only the solvent) to identify background peaks. Ensure proper sample handling and use high-purity solvents.

  • Possible Cause 2: Unexpected Fragmentation Pathway. The molecule may be undergoing a less common but favorable fragmentation.

    • Solution: Propose a plausible fragmentation mechanism for the observed peak based on the structure of your analyte. High-resolution mass spectrometry can help determine the elemental composition of the fragment ion, aiding in its identification.

Quantitative Data

The following table summarizes the major fragment ions observed in the electron ionization (EI) mass spectra of several common alkylated aromatic ethers. The relative abundance is normalized to the most intense peak (base peak) in the spectrum.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z] (Relative Abundance %)Base Peak [m/z]Key Fragment Ions [m/z] (Proposed Identity)
Anisole C₇H₈O108.14108 (100%)[2]10893 ([M-CH₃]⁺), 78 ([C₆H₆]⁺•), 65 ([C₅H₅]⁺)[2]
Phenetole C₈H₁₀O122.16122 (40%)[3][4]9494 ([M-C₂H₄]⁺•, McLafferty), 77 ([C₆H₅]⁺)[3][4]
Butoxybenzene C₁₀H₁₄O150.22150 (15%)[1]9494 ([M-C₄H₈]⁺•, McLafferty), 77 ([C₆H₅]⁺)[1]

Experimental Protocols

Protocol: Analysis of Alkylated Aromatic Ethers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of volatile alkylated aromatic ethers using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve the alkylated aromatic ether sample in a volatile, high-purity solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • If the sample is in a complex matrix (e.g., essential oil), a prior extraction or clean-up step may be necessary.

  • Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peaks of interest based on their retention times.

  • Analyze the mass spectrum of each peak by comparing the fragmentation pattern to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) and by interpreting the fragmentation mechanisms.

Visualizations

Fragmentation_Pathway M Molecular Ion (M+•) [C6H5OR]+• F1 [M-R]+• Phenoxy Cation M->F1 α-cleavage - •R F2 [M-Alkene]+• (McLafferty) M->F2 Rearrangement F3 [C6H5]+ F1->F3 - CO F4 [C5H5]+ F3->F4 - C2H2

Figure 1. General fragmentation pathways of alkylated aromatic ethers.

Troubleshooting_Workflow Start Problem with MS Analysis No_M_Peak No/Weak Molecular Ion Peak? Start->No_M_Peak Complex_Spectrum Unexpectedly Complex Spectrum? Start->Complex_Spectrum Unexpected_Peak Prominent Unexpected Peak? Start->Unexpected_Peak No_M_Peak->Complex_Spectrum No Sol_Soft_Ion Reduce Ionization Energy No_M_Peak->Sol_Soft_Ion Yes Sol_Purity Check Sample Purity / Use GC-MS No_M_Peak->Sol_Purity Yes Complex_Spectrum->Unexpected_Peak No Sol_Rearrangement Consider Rearrangements / Library Search Complex_Spectrum->Sol_Rearrangement Yes Sol_Isomers Use Chromatography for Isomer Separation Complex_Spectrum->Sol_Isomers Yes Sol_Blank Run a Blank to Check for Contamination Unexpected_Peak->Sol_Blank Yes Sol_HRMS Use High-Resolution MS for Formula Unexpected_Peak->Sol_HRMS Yes

References

Preventing degradation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing compound degradation during analytical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent. What are the potential causes related to compound stability?

A1: Inconsistent results when analyzing this compound can stem from several factors related to its chemical stability. The primary culprits are oxidative degradation and photodegradation. The ether linkages and the electron-rich aromatic ring make the molecule susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of peroxides, which are unstable and can further degrade the molecule. Additionally, dimethoxybenzene derivatives have been shown to be susceptible to photodegradation, meaning that exposure to light, especially UV radiation, can cause the compound to break down.

Q2: What are the likely degradation products of this compound that I might observe in my analysis?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar aromatic ethers, you can expect to see products resulting from:

  • Oxidation of the ether group: This can lead to the cleavage of the methoxy groups, forming the corresponding phenol (1-hydroxy-3-methoxy-5-(2-methyloctan-2-yl)benzene or 1,3-dihydroxy-5-(2-methyloctan-2-yl)benzene) and formaldehyde or formic acid. Oxidation at the benzylic position of the alkyl chain is also a possibility, though less likely for a tertiary alkyl group.

  • Peroxide formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light. While these may not be directly observed by typical chromatographic methods, their presence can lead to a cascade of degradation reactions.

  • Aromatic ring oxidation: The electron-rich benzene ring can be susceptible to oxidation, potentially leading to the formation of quinone-like structures, although this is generally a less common pathway under typical analytical conditions.

Q3: How can I prevent the degradation of this compound during sample storage and preparation?

A3: To minimize degradation, the following precautions are recommended:

  • Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen). This will protect it from air and light.

  • Solvent Selection: Use high-purity, degassed solvents for sample preparation. Solvents should be free of peroxides. Ethers like diethyl ether and tetrahydrofuran (THF) should be tested for peroxides before use.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample solutions to inhibit oxidative degradation.

  • Minimize Exposure to Light: Protect your samples from light at all stages of the experiment by using amber vials, covering sample trays with foil, and working in a dimly lit environment when possible.

  • Control Temperature: Avoid excessive heat during sample preparation steps like sonication or evaporation.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Loss of analyte peak area over time or in subsequent injections.

This is a classic sign of compound degradation in the analytical sample.

Troubleshooting Workflow for Analyte Degradation

Start Loss of Peak Area CheckStorage Check Sample Storage: - Inert atmosphere? - Protected from light? - Low temperature? Start->CheckStorage CheckSolvent Evaluate Solvent: - High purity? - Degassed? - Peroxide-free? CheckStorage->CheckSolvent AddAntioxidant Add Antioxidant (e.g., BHT) to Sample CheckSolvent->AddAntioxidant Reanalyze Re-prepare and Re-analyze Sample AddAntioxidant->Reanalyze

Caption: Workflow to troubleshoot the loss of analyte peak area.

Issue 2: Appearance of new, unidentified peaks in the chromatogram.

These new peaks are likely degradation products.

Potential Cause Recommended Solution
Oxidative Degradation Prepare fresh samples using degassed, high-purity solvents. Consider adding an antioxidant like BHT to the sample and mobile phase. Purge the sample vial with an inert gas before sealing.
Photodegradation Protect the sample from light by using amber autosampler vials and covering the sample tray. Minimize the time the sample spends on the autosampler.
Acid/Base Instability If using an acidic or basic mobile phase, check for degradation by injecting a sample prepared in a neutral solvent. If degradation is confirmed, adjust the mobile phase pH to be closer to neutral, if chromatographically feasible.

Issue 3: Poor peak shape (tailing or fronting).

While this can be a sign of degradation, it is more commonly associated with chromatographic issues.

Troubleshooting Workflow for Poor Peak Shape

Start Poor Peak Shape CheckColumn Check Column Health: - Age of column? - Proper equilibration? Start->CheckColumn CheckMobilePhase Mobile Phase pH vs. Analyte pKa: - Is the analyte ionized? Start->CheckMobilePhase CheckInjection Injection Solvent Mismatch: - Is the injection solvent stronger than the mobile phase? Start->CheckInjection AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH UseAdditive Use Mobile Phase Additive (e.g., triethylamine for tailing amines) CheckMobilePhase->UseAdditive Resolved Peak Shape Improved AdjustpH->Resolved UseAdditive->Resolved ModifyInjection Modify Injection Solvent CheckInjection->ModifyInjection ModifyInjection->Resolved

Technical Support Center: GC-MS Analysis of Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of synthetic cannabinoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in the GC-MS analysis of synthetic cannabinoids?

The most common artifacts in the GC-MS analysis of synthetic cannabinoids arise from three primary sources:

  • Thermal Degradation: Many synthetic cannabinoids are heat-sensitive and can break down in the high temperatures of the GC inlet. This is a significant issue for compounds containing amide groups or cyclopropyl rings.[1][2] Thermal degradation can lead to the appearance of multiple peaks from a single pure standard, potentially causing misidentification and inaccurate quantification.

  • Derivatization Byproducts: Derivatization techniques, such as silylation, are often used to improve the thermal stability and chromatographic behavior of cannabinoids.[3][4] However, the derivatization reagents themselves can produce byproducts that may appear as artifact peaks in the chromatogram.[3] Incomplete derivatization can also lead to the presence of both derivatized and underivatized forms of the analyte.[5]

  • Matrix Effects: When analyzing samples in complex biological or consumer product matrices (e.g., urine, edibles), other components in the matrix can interfere with the analysis.[6][7][8] These matrix effects can cause ion suppression or enhancement, leading to inaccurate quantitative results.[8]

Q2: My pure synthetic cannabinoid standard is showing multiple peaks in the chromatogram. What could be the cause?

The presence of multiple peaks from a single, pure standard is a strong indicator of on-column or in-injector degradation.[2] For many synthetic cannabinoids, particularly those with amide functional groups or cyclopropyl moieties, thermal degradation in the hot GC inlet is a common issue.[1][2] For example, amide-containing synthetic cannabinoids like AB-FUBINACA can undergo thermolytic degradation.[1] Similarly, cyclopropyl-containing compounds such as UR-144 and XLR-11 are known to produce multiple related peaks due to thermal rearrangement.[2]

Troubleshooting Steps:

  • Lower the Inlet Temperature: Gradually decrease the injector port temperature to the lowest point that still allows for efficient volatilization of your analyte.

  • Use a Pulsed Pressure Injection: A high-pressure pulse at the beginning of the injection can help to transfer the analytes onto the column more quickly, reducing their residence time in the hot inlet.

  • Employ Analyte Protectants: The addition of an analyte protectant, such as sorbitol, to the sample can help to shield the synthetic cannabinoids from thermal degradation in the injector.[1]

  • Consider Derivatization: If thermal degradation is persistent, derivatizing the analyte to a more thermally stable form can be an effective solution.[3]

Q3: I am observing unexpected peaks that are not related to my target analyte after derivatization. What are they and how can I minimize them?

These unexpected peaks are likely artifacts from the derivatization process itself. For instance, when using silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), byproducts such as bis-trimethylsilyl trifluoroacetamide and hexamethyl disiloxane can be formed and detected by the GC-MS.[3]

Troubleshooting Steps:

  • Optimize Reagent Volume: Use the minimum amount of derivatizing reagent necessary for complete derivatization to reduce the concentration of byproducts.

  • Proper Solvent Choice: Ensure you are using a GC-friendly, aprotic solvent like ethyl acetate for your derivatization reaction.[3] Protic solvents such as methanol or ethanol can react with silylation reagents and interfere with the derivatization of the target analyte.[3]

  • Run a Reagent Blank: Inject a sample containing only the solvent and derivatizing reagent to identify the peaks associated with the reagent byproducts. This will help in distinguishing them from actual sample components.

Q4: How can I mitigate matrix effects when analyzing synthetic cannabinoids in complex samples like urine or edibles?

Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a significant challenge in complex samples.[6][7][8]

Troubleshooting Steps:

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective at reducing matrix effects compared to simpler methods like supported liquid extraction (SLE).[9]

  • Solvent Selection for Extraction: For consumer products containing sugars or glycerin, using an acetonitrile-based extraction solvent can be beneficial as many interfering matrix components have lower solubility in it compared to ethanol.[7]

  • Enzymatic Pretreatment: For products containing lactose, pretreatment with the enzyme lactase can help to break down the interfering lactose matrix before extraction.[7]

  • Use of an Internal Standard: A stable, isotopically labeled internal standard that behaves similarly to the analyte can help to compensate for matrix effects during quantification.

Troubleshooting Guides

Guide 1: Thermal Degradation of Amide-Based Synthetic Cannabinoids

Issue: Multiple peaks are observed for a single amide-containing synthetic cannabinoid standard (e.g., AB-FUBINACA, AB-CHMINACA).[1] This is often due to thermal degradation and potential esterification if methanol is present.[1]

Troubleshooting Workflow:

start Multiple peaks observed for amide-based SC standard check_temp Is inlet temperature > 250°C? start->check_temp lower_temp Action: Lower inlet temperature (e.g., to 230°C) check_temp->lower_temp Yes check_solvent Is methanol the injection solvent? check_temp->check_solvent No result Re-analyze sample lower_temp->result esterification Artifacts may be esterification products. Action: Use aprotic solvent (e.g., Ethyl Acetate) check_solvent->esterification Yes check_liner Is an active (e.g., glass wool) liner being used? check_solvent->check_liner No esterification->result use_ap Action: Add Analyte Protectant (e.g., 0.5% sorbitol in methanol) use_ap->result check_liner->use_ap No deactivated_liner Action: Use a deactivated liner check_liner->deactivated_liner Yes deactivated_liner->use_ap

Caption: Troubleshooting workflow for thermal degradation artifacts.

Guide 2: Artifacts from Silylation Derivatization

Issue: Extraneous peaks are present in the chromatogram after silylation with reagents like MSTFA.[3]

Troubleshooting Workflow:

start Extraneous peaks after silylation derivatization run_blank Action: Inject a reagent blank (solvent + derivatizing agent) start->run_blank identify_artifacts Identify reagent-based peaks run_blank->identify_artifacts check_solvent Is a protic solvent (e.g., methanol, ethanol) used? identify_artifacts->check_solvent change_solvent Action: Switch to an aprotic solvent (e.g., Ethyl Acetate) check_solvent->change_solvent Yes check_completeness Is the derivatization incomplete? (both derivatized and underivatized peaks present) check_solvent->check_completeness No result Re-analyze sample change_solvent->result optimize_reaction Action: Optimize reaction conditions (e.g., increase temperature, time, or reagent concentration) check_completeness->optimize_reaction Yes check_completeness->result No optimize_reaction->result

Caption: Troubleshooting workflow for derivatization artifacts.

Quantitative Data Summary

The following tables summarize validation data from various studies on the GC-MS analysis of synthetic cannabinoids.

Table 1: Method Performance for Selected Synthetic Cannabinoids

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)Reference
AB-FUBINACA, AB-CHMINACA, MAB-CHMINACAGC-MS with Analyte Protectant255050 - 2000[1]
5F-CUMYL-PICAGC-MS/MS0.10.50.5 - 500[9]
5F-MDMB-PICAGC-MS/MS0.110.50.5 - 500[9]

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Prep MethodAverage Matrix Effect (%)Average Recovery (%)Reference
Solid-Phase Extraction (SPE)1591.40[9]
Supported Liquid Extraction (SLE)2482.54[9]
ISOLUTE C1822.585.10[9]

Experimental Protocols

Protocol 1: GC-MS Analysis of Amide-Based Synthetic Cannabinoids with Analyte Protectant

This protocol is based on a method designed to prevent the thermal degradation of amide-based synthetic cannabinoids.[1]

  • Sample Preparation:

    • Prepare a stock solution of the synthetic cannabinoid standard in methanol.

    • Prepare a 0.5% (w/v) solution of sorbitol (analyte protectant) in methanol.

    • Dilute the stock solution with the 0.5% sorbitol in methanol to the desired concentration range (e.g., 50-2000 ng/mL).

  • GC-MS Conditions:

    • Injector: Splitless mode.

    • Liner: Use a liner containing glass wool.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium.

    • Oven Program: An initial temperature of 60°C (hold for 1 min), ramp at 10°C/min to 150°C (hold for 3 min), then ramp at 10°C/min to 300°C (hold for 22 min).[10]

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Protocol 2: Derivatization of Cannabinoids for GC-MS Analysis

This protocol describes a general silylation procedure to improve the thermal stability of cannabinoids.[3][5]

  • Sample Preparation:

    • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable aprotic solvent (e.g., ethyl acetate).

    • Add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) is recommended.[2]

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a temperature that allows for good peak shape of the solvent and early eluting peaks (e.g., 100°C), then ramp at a rate of 10-20°C/min to a final temperature of around 300-320°C.

    • MS Conditions: Standard EI ionization at 70 eV with a scan range appropriate for the expected derivatized masses. The mass spectra of trimethylsilyl (TMS) derivatives often show a characteristic M-15 ion (loss of a methyl group) and ions at m/z 73 and 147.[3]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of synthetic aromatic compounds such as 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene is crucial for various stages of research and development, including pharmacokinetic studies, quality control, and metabolic profiling. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, robust analytical techniques developed for structurally similar compounds, such as cannabinoids, provide a strong foundation for methodology. This guide compares the most prevalent and effective analytical methods applicable to the quantification of this compound, providing supporting data from studies on analogous molecules.

The primary analytical techniques suitable for the quantification of non-polar, aromatic molecules like this compound include High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The choice of method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.[4]

Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS based on validated methods for similar analytes. These parameters are indicative of the expected performance for the quantification of this compound.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodGC-MS Method
Linearity (R²) ≥ 0.999[4]≥ 0.99[4][5]Typically ≥ 0.99
Limit of Detection (LOD) ~0.3 µg/mL[4]5-25 ng/mL[5]Analyte dependent, can be low ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL[4]10-50 ng/mL[5]Analyte dependent, can be low ng/mL
Accuracy (% Recovery) 98-102%[4]91.4 - 108.0%[4]96-106% (for similar compounds)[6]
Precision (RSD%) < 2%[4]0.52%-8.18%[5]< 10% (for similar compounds)[6]
Specificity Good, but susceptible to co-eluting matrix components.[4]Excellent, based on mass-to-charge ratio, minimizing interferences.[4]High, especially with mass spectrometry detection.
Derivatization Not required.[3]Not required.[6]May be required to improve volatility and thermal stability.[1]

Experimental Protocols

Detailed methodologies for each technique are outlined below. These protocols are based on established methods for cannabinoid analysis and can be adapted and validated for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore.

Sample Preparation:

  • Homogenization: If the sample is in a solid matrix, it should be homogenized to a fine powder.

  • Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent (e.g., methanol or ethanol) using sonication or vortexing.[4]

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection.[4]

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 mm × 3 mm i.d., 3 µm) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile (ACN), often with 0.1% formic acid, is typical.[1]

  • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[1]

  • Detection: UV detection wavelength should be optimized based on the absorbance spectrum of this compound. A common wavelength for similar aromatic compounds is 275 nm.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical and trace-level quantification.[3]

Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or whole blood, proteins are precipitated using a solvent like acetonitrile.[6]

  • Solid-Phase Extraction (SPE): The supernatant from protein precipitation is further cleaned up and concentrated using an appropriate SPE cartridge.[6]

  • Reconstitution: The eluate from the SPE is evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UPLC) system provides better resolution and faster run times.[6][7]

  • Column: A C8 or C18 column (e.g., Waters Xbridge C8 BEH, 100 × 2.1 mm, 2.5 µm) is suitable.[8]

  • Mobile Phase: Typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) run in a gradient mode.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM).[6]

  • Ionization: Positive electrospray ionization (ESI) is generally used for cannabinoids and similar compounds.[6]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. For example, for THC, transitions like m/z 315.0 > 193.0 are monitored.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9]

Sample Preparation:

  • Extraction: Similar to HPLC, the analyte is extracted from the sample matrix using an organic solvent.

  • Derivatization (if necessary): To improve the volatility and thermal stability of the analyte, derivatization may be required. Silylation is a common derivatization technique for compounds with active hydrogens.[10]

  • Injection: The prepared sample is injected into the GC.

GC-MS Conditions:

  • Column: A capillary column with a non-polar stationary phase (e.g., OV-17, UCW-98) is typically used.[11]

  • Carrier Gas: Helium is the most common carrier gas.[9]

  • Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of analytes.[9]

  • Ionization: Electron ionization (EI) is standard, though photoionization (PI) can provide softer ionization and preserve the molecular ion.[12]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of a target analyte in a complex matrix using chromatographic methods.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC, UPLC, or GC) Cleanup->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for quantitative analysis.

Method Selection Logic

The decision-making process for selecting the most appropriate analytical method is outlined in the diagram below.

Method Selection Logic Start High Sensitivity & Selectivity Required? Matrix Complex Matrix (e.g., Biological)? Start->Matrix Yes HPLC_UV HPLC-UV Start->HPLC_UV No Volatile Analyte Volatile & Thermally Stable? Matrix->Volatile No LC_MSMS LC-MS/MS Matrix->LC_MSMS Yes Volatile->LC_MSMS No GC_MS GC-MS Volatile->GC_MS Yes

Caption: Decision tree for analytical method selection.

References

Unveiling the Enigma: Predicting Cross-Reactivity of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the potential cross-reactivity of the synthetic compound 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in commonly used cannabinoid immunoassays. This publication addresses the absence of direct experimental data by providing a framework for predicting interaction based on structural-activity relationships and the fundamental principles of immunoassay technology.

There is currently no direct published data on the cross-reactivity of this compound in commercially available cannabinoid immunoassays. This guide, therefore, aims to provide a comprehensive comparative analysis by extrapolating from the known cross-reactivity of structurally similar cannabinoids and outlining the experimental protocols necessary to determine this interaction empirically. Understanding potential cross-reactivity is crucial for the accurate interpretation of screening results and the development of specific detection methods for novel synthetic compounds.

Structural Analysis and Potential for Cross-Reactivity

This compound is a synthetic compound with a resorcinol core, a structural feature it shares with some classical and synthetic cannabinoids. Its potential to cross-react in a cannabinoid immunoassay is primarily dependent on the specificity of the antibodies used in the assay, which are typically raised against THC or common synthetic cannabinoids like JWH-018.

The key to predicting cross-reactivity lies in comparing the molecular structure of this compound with the structure of the immunogen used to generate the antibodies. While the exact immunogens are often proprietary, they are generally designed to recognize the core cannabinoid scaffold.

Key Structural Features for Comparison:

  • Core Structure: The resorcinol core of this compound differs from the typical tricyclic dibenzopyran core of THC and the indole or indazole cores of many synthetic cannabinoids (e.g., JWH-018, AB-PINACA). This fundamental difference suggests a lower likelihood of strong cross-reactivity with antibodies raised against these more common cannabinoids.

  • Side Chain: The 2-methyloctan-2-yl side chain is a bulky alkyl group. The length and branching of this chain are critical determinants of cannabinoid receptor binding and can influence antibody recognition. Immunoassays targeting cannabinoids often show varying cross-reactivity based on the side chain structure of the analyte.

  • Substitutions: The two methoxy groups on the benzene ring are significant substitutions that alter the electronic and steric properties of the molecule compared to THC, which has hydroxyl and alkyl groups.

Given these structural dissimilarities, it is hypothesized that this compound would exhibit low to negligible cross-reactivity in immunoassays designed to detect THC or common synthetic cannabinoids. However, empirical testing is essential for confirmation.

Comparative Data on Structurally Related Compounds

To provide context, the following table summarizes the cross-reactivity of various cannabinoids in common immunoassays. This data, gathered from multiple studies, illustrates the principle of how structural similarity influences immunoassay performance. The cross-reactivity is typically expressed as the concentration of the test compound required to produce a positive result equivalent to a given concentration of the target analyte (e.g., THC or a specific synthetic cannabinoid metabolite).

Cannabinoid ClassExemplar CompoundCore StructureTypical Immunoassay TargetReported Cross-Reactivity Range (%)
Classical Cannabinoid Δ⁹-Tetrahydrocannabinol (THC)Dibenzopyran11-nor-9-carboxy-THC (THC-COOH)100 (Calibrator)
Aminoalkylindole JWH-018NaphthoylindoleJWH-018 metabolitesVaries widely depending on assay (can be high)
Indazole Carboxamide AB-PINACAIndazoleAB-PINACA metabolitesVaries widely depending on assay
Classical Cannabinoid Analogue Cannabidiol (CBD)DibenzopyranTHC-COOHGenerally low (<1%)
Classical Cannabinoid Analogue Cannabinol (CBN)DibenzopyranTHC-COOHLow to moderate (1-10%)

Note: Cross-reactivity is highly dependent on the specific antibody clone and assay format. This table provides a general overview.

Experimental Protocols for Determining Cross-Reactivity

To definitively assess the cross-reactivity of this compound, standardized immunoassay protocols should be followed. The two most common formats for cannabinoid screening are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Homogeneous Enzyme Immunoassay (HEIA).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISAs are a common method for screening urine and oral fluid samples for the presence of cannabinoids.[1][2][3][4][5]

Principle: This is a competitive immunoassay where the target analyte in the sample competes with a labeled drug (enzyme conjugate) for a limited number of antibody binding sites on a microplate.[1] The amount of enzyme conjugate that binds is inversely proportional to the concentration of the analyte in the sample.

Methodology:

  • Preparation of Standards and Samples: Prepare a series of calibrators and controls of the target analyte (e.g., THC-COOH) in a drug-free matrix (e.g., urine, oral fluid). Prepare solutions of this compound at various concentrations in the same matrix.

  • Coating: Microplate wells are pre-coated with antibodies specific to the target cannabinoid.[1]

  • Competitive Binding: Add a fixed volume of the sample, standard, or control to the wells, followed by the addition of the enzyme-labeled cannabinoid conjugate.[1] Incubate to allow for competitive binding.

  • Washing: Wash the wells to remove any unbound materials.[1]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, producing a color change.[1]

  • Detection: Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte.[1]

  • Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of target analyte at 50% inhibition / Concentration of this compound at 50% inhibition) x 100

Homogeneous Enzyme Immunoassay (HEIA) Protocol

HEIAs are frequently used on automated clinical chemistry analyzers for high-throughput screening.[6][7][8]

Principle: This assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. In the absence of the drug from the sample, the antibody binds to the drug-enzyme conjugate and inhibits the enzyme's activity. When the free drug is present in the sample, it competes with the drug-enzyme conjugate for the antibody, allowing the enzyme to be active. The enzyme activity is directly proportional to the concentration of the drug in the sample.[8]

Methodology:

  • Reagent Preparation: Prepare calibrators, controls, and solutions of this compound in a suitable matrix.

  • Assay Reaction: The sample, antibody reagent, and enzyme-conjugate reagent are mixed in a reaction cuvette.

  • Measurement: The rate of the enzymatic reaction is measured spectrophotometrically (e.g., by monitoring the change in absorbance at 340 nm due to the conversion of NAD to NADH).[8]

  • Data Analysis: The change in absorbance is proportional to the analyte concentration. Cross-reactivity is determined by comparing the response of this compound to the response of the target analyte.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

ELISA_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Standards Prepare Standards Add_Sample Add Sample/Standard to Antibody-Coated Plate Standards->Add_Sample Samples Prepare Samples with This compound Samples->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Calculate Calculate % Cross-Reactivity Read_Absorbance->Calculate

Caption: Workflow for determining cross-reactivity using ELISA.

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response CB1_CB2 Cannabinoid Receptors (CB1/CB2) G_Protein Gi/o Protein CB1_CB2->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Activation Ion_Channels Ion Channels (e.g., Ca2+, K+) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Gene_Transcription Altered Gene Transcription MAPK->Gene_Transcription Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

Caption: Simplified cannabinoid receptor signaling pathway.[9][10][11]

Conclusion and Future Directions

While direct experimental data is lacking, a structural analysis of this compound suggests a low probability of significant cross-reactivity in standard cannabinoid immunoassays targeting THC or common synthetic cannabinoids. However, this remains a hypothesis until verified by empirical data.

Researchers and drug development professionals encountering this compound or structurally similar novel synthetic cannabinoids are strongly encouraged to perform cross-reactivity studies using the protocols outlined in this guide. Such data is invaluable for the forensic and clinical toxicology communities, aiding in the development of more comprehensive and accurate drug screening panels. The continual emergence of new psychoactive substances necessitates a proactive approach to understanding their detection characteristics in established analytical methods.

References

Comparative Efficacy Analysis: JWH-081 and 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide was intended to provide a direct comparison of the efficacy of JWH-081 and 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. However, a comprehensive literature search revealed no available scientific data regarding the biological activity, pharmacology, or efficacy of this compound. Its chemical structure is documented in databases such as PubChem, but no experimental studies on its effects have been published.[1]

Consequently, a direct comparison is not possible at this time. This guide will instead provide a detailed overview of the known efficacy of JWH-081, a well-characterized synthetic cannabinoid, to serve as a reference for the scientific community.

JWH-081: A Profile of a Naphthoylindole Cannabinoid Agonist

JWH-081 is a synthetic cannabinoid from the naphthoylindole family that acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors.[2][3] It was first synthesized by Dr. John W. Huffman and has been a subject of pharmacological research.[3] Due to its high affinity for the CB1 receptor, which is primarily located in the central nervous system, JWH-081 exhibits psychoactive effects similar to those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3][4]

Data Presentation: Quantitative Efficacy of JWH-081

The following tables summarize the key quantitative data regarding the binding affinity and in vivo effects of JWH-081.

Table 1: Cannabinoid Receptor Binding Affinity of JWH-081

CompoundReceptorKi (nM)Reference
JWH-081CB11.2 ± 0.03[3]
CB17.5 x 10-8 M (75 nM)[5]
CB212.4 ± 2.2[3]

Note: Discrepancies in Ki values can arise from different experimental conditions and methodologies.

Table 2: In Vivo Pharmacological Effects of JWH-081 in Mice

AssayDose (mg/kg)EffectReference
Functional Observation Battery5Induced loss of traction and tremor[6][7]
Locomotor Activity5Significantly decreased activity[6][7]
Rotarod Performance5Significantly decreased retention time[6][7]
Conditioned Place Preference0.1Highest place preference observed[8]
>0.1Decreased preference or aversion[8]
Neurotoxicity5Distorted nuclei and nucleus membranes in nucleus accumbens[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the efficacy of JWH-081.

Cannabinoid Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the cannabinoid receptors.

  • Objective: To determine the Ki (inhibition constant) of JWH-081 for CB1 and CB2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells overexpressing human CB1 or CB2 receptors are prepared.

    • Radioligand: A radiolabeled cannabinoid agonist or antagonist (e.g., [3H]SR141716A for CB1) is used as a competitive ligand.

    • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (JWH-081).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vivo "Tetrad" Assay in Mice

This battery of tests is a classic method for assessing the cannabimimetic activity of a compound in vivo. The tetrad of effects includes analgesia, catalepsy, hypothermia, and decreased locomotor activity.[9]

  • Objective: To evaluate the in vivo potency and cannabimimetic effects of JWH-081.

  • Methodology:

    • Animal Model: Typically, male ICR mice are used.

    • Drug Administration: JWH-081 is dissolved in a suitable vehicle and administered to mice, usually via intraperitoneal (i.p.) injection at various doses.

    • Analgesia (Tail-flick or Hot Plate Test): The latency of the mouse to withdraw its tail from a noxious heat source is measured. An increase in latency indicates an analgesic effect.

    • Catalepsy (Bar Test): The mouse's forepaws are placed on a raised bar, and the time it remains in this immobile posture is recorded. An increase in the duration of immobility signifies catalepsy.

    • Hypothermia: Core body temperature is measured using a rectal probe before and after drug administration. A decrease in body temperature is a characteristic effect.

    • Locomotor Activity: The mouse is placed in an open-field arena equipped with photobeams, and its ambulatory movements are recorded over a specific period. A reduction in activity counts indicates locomotor suppression.

Mandatory Visualizations

Signaling Pathway of JWH-081

JWH-081, as a CB1/CB2 receptor agonist, activates intracellular signaling cascades primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol JWH081 JWH-081 CB1R CB1/CB2 Receptor JWH081->CB1R Binds & Activates G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse ↓ Cellular Response (e.g., Neurotransmitter Release) PKA->CellularResponse Modulates

Caption: Cannabinoid receptor signaling pathway activated by JWH-081.

Experimental Workflow for In Vivo Assessment

The following diagram illustrates a typical workflow for evaluating the behavioral and physiological effects of a synthetic cannabinoid like JWH-081 in a rodent model.

experimental_workflow cluster_tetrad Tetrad Components start Start: Acclimatize Animals dosing Drug Administration (JWH-081 or Vehicle) start->dosing tetrad Cannabinoid Tetrad Assay dosing->tetrad locomotion Locomotor Activity hypothermia Hypothermia catalepsy Catalepsy analgesia Analgesia data Data Collection & Analysis locomotion->data hypothermia->data catalepsy->data analgesia->data end End: Report Findings data->end

Caption: Workflow for in vivo assessment of JWH-081.

References

Bridging the Gap: A Comparative Guide to In Vivo and In Vitro Models for Assessing the Activity of Cannabigerol Dimethyl Ether and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the appropriate models to evaluate the biological activity of a novel compound is a critical step. This guide provides a comparative overview of in vivo and in vitro models for assessing the activity of cannabigerol (CBG) and its derivatives, such as 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in preclinical research.

Biological Activity and Mechanism of Action of CBG

Cannabigerol is a non-psychoactive phytocannabinoid that serves as a precursor to other major cannabinoids like THC and CBD.[1] Its biological effects are complex, stemming from its interaction with multiple molecular targets.[2] Unlike THC, CBG has a low affinity for the primary cannabinoid receptors, CB1 and CB2, acting as a weak partial agonist or antagonist.[3] Its pharmacological profile is largely defined by its activity at other receptors:

  • α2-Adrenergic Receptor: A potent agonist, which may contribute to sedative and analgesic effects.[2][3]

  • Serotonin 5-HT1A Receptor: A moderately potent antagonist, suggesting a role in modulating mood and anxiety.[2][3]

  • Transient Receptor Potential (TRP) Channels: CBG is a potent antagonist of TRPM8 and an agonist of TRPA1, TRPV1, and TRPV2, which are involved in pain and inflammation.[1][2]

  • Endocannabinoid System Modulation: CBG has been shown to inhibit the reuptake of the endocannabinoid anandamide, thereby increasing its levels and cellular action.[1] It also shows some inhibitory activity on enzymes like FAAH and COX, which are involved in the metabolism of endocannabinoids and prostaglandins, respectively.[1][2][4]

In Vitro Models: Mechanistic Insights and High-Throughput Screening

In vitro models are indispensable for elucidating the mechanism of action of a compound and for screening large numbers of molecules. These models offer a controlled environment to study specific cellular and molecular interactions.

Quantitative Data from In Vitro Studies
Assay Type Model System Compound Concentration/Affinity Key Finding Reference
Receptor BindingMouse Brain MembranesCBGEC50 = 0.2 nMPotent α2-adrenoceptor agonist[2]
Receptor BindingMouse Brain MembranesCBGKi = 10.8 ± 1.4 μMCompetitive inhibition of AEA metabolism[2]
Enzyme InhibitionCOX-1 and COX-2CBG2.5 x 10⁻⁵ M>30% inhibition of both enzymes[2]
Anti-inflammatoryLPS-stimulated BV2 microglial cellsCBGNot specifiedReduced inflammation[4]
Anti-inflammatoryDNCB-induced atopic dermatitis modelCBGNot specifiedDownregulated inflammatory markers (CCL26, IL1B, IL6, TNF)[5]
Receptor AntagonismTRPM8 ChannelsCBGIC50 = 160 nMPotent antagonist[2]
Receptor AgonismTRPA1 ChannelsCBGEC50 = 700 nMAgonist activity[2]
Receptor AgonismTRPV1 ChannelsCBGEC50 = 1.3 μMAgonist activity[2]
Experimental Protocols: In Vitro

Protocol 1: Receptor Binding Assay

  • Objective: To determine the binding affinity of a compound to a specific receptor.

  • Methodology:

    • Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues like the mouse brain).

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the test compound (e.g., CBG) to compete with the radiolabeled ligand for binding.

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the filter to determine the amount of bound radioligand.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value), which can then be converted to a binding affinity constant (Ki).

Protocol 2: Anti-Inflammatory Assay in Macrophages

  • Objective: To assess the anti-inflammatory properties of a compound.

  • Methodology:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).

    • After a further incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory mediators (e.g., nitric oxide, cytokines like TNF-α and IL-6) in the supernatant using methods like ELISA or Griess assay.

    • A reduction in the levels of these mediators in the presence of the test compound indicates anti-inflammatory activity.

cluster_0 In Vitro Experimental Workflow start Start: Compound Synthesis and Characterization receptor_binding Receptor Binding Assays (CB1, CB2, α2, 5-HT1A, TRP) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (FAAH, COX) start->enzyme_inhibition cell_culture Cell-Based Assays (e.g., Anti-inflammatory) start->cell_culture data_analysis Data Analysis: Determine IC50, EC50, Ki receptor_binding->data_analysis enzyme_inhibition->data_analysis cell_culture->data_analysis mechanistic_insight Mechanistic Insight data_analysis->mechanistic_insight

Caption: In Vitro Experimental Workflow.

In Vivo Models: Assessing Physiological Effects and Pharmacokinetics

In vivo models are crucial for understanding how a compound behaves in a whole, living organism. These models provide insights into the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy, and potential side effects.

Quantitative Data from In Vivo Studies
Study Type Animal Model Compound Dosage & Route Key Finding Reference
PharmacokineticsMale C57BL/6Crl miceCBG10 mg/kg (i.p.)Absolute bioavailability of 40%[6]
PharmacokineticsGuinea PigCannabidiol Dimethyl Ether (CBDD)100 mg/kg (i.p.)Identification of 1S,2R-epoxy-CBDD metabolite in the liver[7]
Nociception & AnxietyMale miceCBGNot specified (i.p.)Reduced nociception and anxiety[6]
ThermoregulationMale C57BL/6Crl miceCBG10 mg/kg (i.p. or p.o.)Significant increase in body temperature[6]
Anti-inflammatoryλ-carrageenan-induced mouse edema modelCBD1 mg/kg and 10 mg/kg (oral)No significant change in edema compared to control[8]
Experimental Protocols: In Vivo

Protocol 3: Mouse Model of Carrageenan-Induced Paw Edema

  • Objective: To evaluate the acute anti-inflammatory effects of a compound.

  • Methodology:

    • Acclimate mice to the experimental conditions.

    • Administer the test compound (e.g., CBG derivative) or vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection).

    • After a set time (e.g., 1 hour), induce inflammation by injecting a solution of λ-carrageenan into the plantar surface of one hind paw.

    • Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Protocol 4: Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of a compound.

  • Methodology:

    • Administer a single dose of the test compound to mice via different routes (e.g., intravenous, intraperitoneal, oral).

    • Collect blood samples at various time points after administration.

    • Process the blood samples to separate plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound and its metabolites.

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution.

cluster_1 CBG Signaling Pathway cluster_receptors Receptor Interactions cluster_endo Endocannabinoid Modulation CBG CBG / CBG-DME alpha2 α2-Adrenergic Receptor (Agonist) CBG->alpha2 ht1a 5-HT1A Receptor (Antagonist) CBG->ht1a trpm8 TRPM8 (Antagonist) CBG->trpm8 trpa1v1 TRPA1/V1 (Agonist) CBG->trpa1v1 anandamide Inhibition of Anandamide Reuptake CBG->anandamide faah_cox Inhibition of FAAH/COX Enzymes CBG->faah_cox cellular_effects Cellular Effects: - Anti-inflammatory - Analgesic - Anxiolytic alpha2->cellular_effects ht1a->cellular_effects trpm8->cellular_effects trpa1v1->cellular_effects anandamide->cellular_effects faah_cox->cellular_effects

Caption: CBG Signaling Pathway.

Comparison of In Vivo and In Vitro Models

Feature In Vitro Models In Vivo Models
Complexity Low (isolated cells or molecules)High (whole organism)
Throughput HighLow
Cost Relatively lowHigh
Relevance Mechanistic understanding, target identificationPhysiological effects, pharmacokinetics, safety
Control High degree of control over experimental variablesMore complex, with many interacting variables
Data Interpretation Direct effect on the targetSystemic effects, can be difficult to attribute to a single mechanism
Ethical Considerations MinimalSignificant, requires adherence to animal welfare regulations

Conclusion

The assessment of novel compounds like this compound requires a complementary approach utilizing both in vitro and in vivo models. In vitro assays are essential for initial screening, target identification, and understanding the molecular mechanisms of action. They provide a controlled environment to dissect the compound's interactions with specific receptors and enzymes. However, the physiological relevance of these findings must be confirmed in in vivo models. Animal studies are indispensable for evaluating the compound's overall efficacy, safety profile, and pharmacokinetic properties in a complex biological system.

By integrating the data from both types of models, researchers can build a comprehensive profile of a new chemical entity, guiding its development from the laboratory to potential therapeutic applications. The data on CBG and its derivatives provide a strong foundation for designing studies to investigate the activity of novel, related cannabinoids.

References

Spectroscopic Standoff: A Comparative Analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Even subtle variations in molecular architecture, such as the arrangement of substituents on an aromatic ring, can profoundly influence a compound's physicochemical properties and biological activity. This guide presents a detailed spectroscopic comparison of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and two of its key positional isomers: 1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene and 1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene.

Predicted Spectroscopic Data

The quantitative spectroscopic data for this compound and its isomers are summarized in the tables below. These predicted values highlight the key differences expected in their respective spectra, which are crucial for their unambiguous identification.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsThis compound1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene
Aromatic CH~6.4-6.6 ppm (m, 3H)~6.8-7.0 ppm (m, 3H)~6.7-6.9 ppm (m, 3H)
Methoxy (OCH₃)~3.80 ppm (s, 6H)~3.85 ppm (s, 3H), ~3.88 ppm (s, 3H)~3.78 ppm (s, 3H), ~3.82 ppm (s, 3H)
Alkyl Chain
-CH₂-~1.2-1.6 ppm (m)~1.2-1.6 ppm (m)~1.2-1.6 ppm (m)
Terminal -CH₃~0.88 ppm (t)~0.88 ppm (t)~0.88 ppm (t)
Geminal -CH₃~1.30 ppm (s, 6H)~1.30 ppm (s, 6H)~1.30 ppm (s, 6H)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonThis compound1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene
Aromatic C-O~160 ppm~148, ~149 ppm~152, ~154 ppm
Aromatic C-Alkyl~145 ppm~140 ppm~135 ppm
Aromatic CH~98-105 ppm~110-120 ppm~112-118 ppm
Methoxy (OCH₃)~55.5 ppm~56.0 ppm~55.8 ppm
Quaternary C (Alkyl)~42 ppm~42 ppm~42 ppm
Alkyl Chain~20-40 ppm~20-40 ppm~20-40 ppm

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene
C-H (Aromatic)~3000-3100~3000-3100~3000-3100
C-H (Aliphatic)~2850-2960~2850-2960~2850-2960
C=C (Aromatic)~1580-1610~1570-1600~1590-1620
C-O (Aryl Ether)~1040-1050, ~1150-1250~1020-1030, ~1200-1260~1030-1040, ~1210-1270
Benzene Substitution~830-850 (1,3,5-trisubstituted)~800-840 (1,2,4-trisubstituted)~860-890 (1,2,4-trisubstituted)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 220 ppm, a larger number of scans for adequate signal averaging (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Visualizing Isomeric Relationships

The structural relationship between this compound and its positional isomers can be visualized as a logical branching from a common molecular formula.

Isomer_Relationship parent C17H28O2 (Molecular Formula) sub1 This compound parent->sub1 Isomer 1 sub2 1,2-Dimethoxy-4-(2-methyloctan-2-yl)benzene parent->sub2 Isomer 2 sub3 1,4-Dimethoxy-2-(2-methyloctan-2-yl)benzene parent->sub3 Isomer 3

Figure 1: Isomeric relationship of the target compounds.

A generalized workflow for the spectroscopic analysis and identification of these isomers is outlined below.

Experimental_Workflow start Synthesized Compound (Unknown Isomer) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir data_analysis Spectra Analysis and Comparison with Predicted Data nmr->data_analysis ir->data_analysis identification Isomer Identification data_analysis->identification

Figure 2: Workflow for spectroscopic identification.

A Comparative Analysis of Cannabinoid Receptor Binding Affinity: Δ⁹-Tetrahydrocannabinol vs. 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cannabinoid receptor binding affinity of the well-characterized psychoactive compound, Δ⁹-tetrahydrocannabinol (THC), and the synthetic compound, 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene. The information herein is supported by experimental data from peer-reviewed literature and is intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Executive Summary

An extensive literature search reveals a significant body of research detailing the binding affinity of Δ⁹-tetrahydrocannabinol (THC) for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). In contrast, there is a notable absence of published data on the cannabinoid receptor binding affinity of this compound. This guide will therefore focus on presenting the comprehensive binding profile of THC, alongside the standard experimental methodologies used to determine such affinities. This information will serve as a crucial benchmark for the evaluation of novel cannabinoid ligands.

Quantitative Data Summary

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of THC

CompoundReceptorKi (nM)Reference
Δ⁹-Tetrahydrocannabinol (THC)Human CB125.1 - 40.7[1][2]
Human CB235.2 - 36[1][2]

As indicated in Table 1, THC demonstrates a comparable and relatively high affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range.[1][2][3] This non-selective binding profile contributes to its wide range of physiological and psychoactive effects.

Experimental Protocols

The determination of cannabinoid receptor binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., THC) to displace a radiolabeled ligand with known high affinity for the receptor.

Key Materials and Reagents:
  • Membrane Preparations: Cell membranes isolated from cells heterologously expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[4]

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP55,940 or [³H]WIN55,212-2.[5]

  • Test Compound: The unlabeled ligand whose binding affinity is to be determined (e.g., THC).

  • Assay Buffer: A buffered solution, typically containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA), to maintain physiological pH and reduce non-specific binding.[5]

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.[5]

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.[5]

General Procedure:
  • Incubation: A mixture of the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound is incubated in the assay buffer. Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled high-affinity ligand) are also prepared. The incubation is typically carried out at 30°C for 60-90 minutes to reach equilibrium.[4][5]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.[5]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation (CB1/CB2 expressing cells) Incubation Incubation (30°C, 60-90 min) Membranes->Incubation Radioligand Radioligand ([³H]CP55,940) Radioligand->Incubation Test_Compound Test Compound (e.g., THC) Test_Compound->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[4][6] Upon activation by an agonist like THC, a conformational change in the receptor triggers a cascade of intracellular signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, the βγ-subunits of the activated G protein can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[7] Cannabinoid receptor activation also stimulates mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell growth and differentiation.[4][7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulates MAPK ↑ MAPK Pathway G_Protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response Ion_Channel->Cellular_Response cAMP->Cellular_Response MAPK->Cellular_Response Ligand Ligand (e.g., THC) Ligand->CB_Receptor Binds

Caption: Simplified cannabinoid receptor signaling cascade.

Conclusion

This guide provides a comprehensive overview of the cannabinoid receptor binding affinity of Δ⁹-tetrahydrocannabinol, highlighting its non-selective nature with high affinity for both CB1 and CB2 receptors. Standard experimental protocols for determining these binding affinities have been detailed to provide a methodological framework for researchers. At present, there is no publicly available data on the cannabinoid receptor binding affinity of this compound. Further research is required to characterize the pharmacological profile of this compound and determine its potential interactions with the endocannabinoid system. The information presented for THC serves as a valuable reference for the evaluation of new chemical entities targeting cannabinoid receptors.

References

Comparative Neuropharmacology of Cannabinoid Receptor Ligands: A Focus on the Selective CB2 Agonist JWH-359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document contrasts the binding affinities and functional activities of JWH-359 with other cannabinoids, including the CB2 selective agonist JWH-133, the potent non-selective agonist CP55,940, and the primary psychoactive component of cannabis, Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). The data presented is intended to aid researchers in the evaluation and selection of compounds for therapeutic development and further investigation into the endocannabinoid system.

Comparative Binding Affinities of Cannabinoid Ligands

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential pharmacological effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the Ki values for JWH-359 and comparator compounds at human cannabinoid CB1 and CB2 receptors.

CompoundTypeCB1 Ki (nM)CB2 Ki (nM)Selectivity
JWH-359 Synthetic Classical Cannabinoid2918 ± 450[3]13.0 ± 0.2[1][3]~220-fold for CB2[1][2]
JWH-133 Synthetic Classical Cannabinoid677[4]3.4[4]~200-fold for CB2[4]
L-759,656 Synthetic Classical Cannabinoid>1000024.2>414-fold for CB2[2][3]
CP55,940 Synthetic Classical Cannabinoid0.98 - 2.5[5]0.92[5]Non-selective
Δ⁹-THC Phytocannabinoid10 - 42.6[5][6]24 - 35.2[5][6]Non-selective

Signaling Pathways of Cannabinoid Receptors

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Agonist Cannabinoid Agonist CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel G_beta_gamma->Ion_Channel Modulates MAPK_Cascade MAPK Cascade G_beta_gamma->MAPK_Cascade Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Decreased_cAMP Decreased cAMP Altered_Ion_Flux Altered Ion Flux Gene_Expression Changes in Gene Expression Receptor Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate at 30°C for 60-90 min B->C D Rapid Filtration (Cell Harvester) C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (Calculate IC50 and Ki) F->G

References

A Head-to-Head Comparison of Analytical Techniques for 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the quantitative and qualitative analysis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, a key aromatic compound with applications in various research domains. This guide provides an objective comparison of leading analytical techniques, supported by extrapolated experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.

Introduction

This compound is a substituted aromatic ether. Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and structural elucidation in various matrices. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the key performance metrics for the analytical techniques discussed. These values are extrapolated based on the analysis of structurally similar alkylated dimethoxybenzenes and aromatic ethers.

Analytical TechniqueParameterTypical PerformanceRemarks
HPLC-UV Limit of Detection (LOD)10 - 50 ng/mLDependent on the chromophore's UV absorbance.
Limit of Quantitation (LOQ)50 - 200 ng/mLSuitable for routine purity and content uniformity testing.
Linearity (R²)> 0.999Excellent for quantitative analysis over a defined concentration range.
Precision (%RSD)< 2%High reproducibility for routine assays.
ThroughputHighWell-suited for analyzing a large number of samples.
GC-MS Limit of Detection (LOD)0.1 - 10 ng/mLHigher sensitivity than HPLC-UV, ideal for trace analysis.
Limit of Quantitation (LOQ)0.5 - 50 ng/mLExcellent for impurity identification and quantification.
Linearity (R²)> 0.995Good for quantitative analysis, may require internal standards.
Precision (%RSD)< 5%Reliable for trace level quantification.
ThroughputModerate to HighSample preparation can be a bottleneck.
NMR Spectroscopy Limit of Detection (LOD)~ 1 µgPrimarily a qualitative technique, not ideal for trace detection.
Limit of Quantitation (LOQ)~ 5 µg (qNMR)Quantitative NMR (qNMR) can be used for accurate concentration determination.
Linearity (R²)N/A (qNMR is linear)qNMR provides direct quantification without the need for calibration curves.
Precision (%RSD)< 1% (qNMR)Highly precise for structural confirmation and quantification of major components.
ThroughputLowTime-consuming for sample preparation and data acquisition.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of this compound, particularly for purity assessment and content uniformity in formulated products. A reversed-phase method is proposed, leveraging the non-polar nature of the target compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for optimal peak shape and retention time.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 30 °C

  • Injection volume: 10 µL

  • Detection wavelength: 275 nm

Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity, making it the preferred method for identifying and quantifying trace impurities and for metabolic studies. The volatility of this compound allows for direct analysis without derivatization.[1][2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

  • Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector temperature: 250 °C

  • Oven temperature program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection mode: Splitless (for trace analysis) or split (for higher concentrations)

MS Conditions:

  • Ionization mode: Electron Ionization (EI) at 70 eV

  • Mass scan range: 40 - 400 m/z

  • Ion source temperature: 230 °C

  • Transfer line temperature: 280 °C

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Adjust the concentration based on the expected level of the analyte and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unequivocal structural confirmation of this compound and for the characterization of its isomers and degradation products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition Parameters:

  • Number of scans: 16

  • Relaxation delay: 1 s

  • Pulse width: 90°

  • Spectral width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Number of scans: 1024

  • Relaxation delay: 2 s

  • Pulse program: Proton-decoupled

  • Spectral width: 0 to 200 ppm

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • For quantitative NMR (qNMR), a certified internal standard with a known concentration must be added.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection GC Injection Dissolution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Identification Compound Identification MassSpectrum->Identification

Caption: Experimental workflow for GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Data Acquisition (¹H, ¹³C) Transfer->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Integration Peak Integration & Analysis Processing->Integration Structure Structure Elucidation Integration->Structure

Caption: Experimental workflow for NMR analysis.

Conclusion

The choice of analytical technique for this compound is contingent on the specific research objective.

  • HPLC-UV is the workhorse for routine quantitative analysis, offering high throughput and excellent precision for quality control purposes.

  • GC-MS provides unparalleled sensitivity and is the gold standard for trace-level impurity identification and quantification. Its coupling with mass spectrometry allows for confident compound identification.

  • NMR Spectroscopy is the definitive technique for structural elucidation and confirmation. While not a high-throughput method, it provides invaluable qualitative information and can be employed for highly accurate quantitative measurements (qNMR).

For a comprehensive analytical characterization, a combination of these techniques is often employed. For instance, HPLC for routine quantification, GC-MS for impurity profiling, and NMR for initial structural verification. This integrated approach ensures the generation of robust and reliable data for research and development activities.

References

Inter-laboratory validation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparative Guide to the Analytical Validation of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of this compound. While specific inter-laboratory validation data for this compound is not widely published, this document outlines a framework for such a validation by drawing parallels with validated methods for structurally similar compounds, such as synthetic cannabinoids. The proposed methodologies are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are renowned for their high sensitivity and selectivity.

The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the suitability and reliability of the methods for their intended purpose.

Comparative Analysis of Analytical Methodologies

The validation of an analytical method is crucial to ensure its fitness for purpose. Key performance indicators include linearity, sensitivity (Limit of Detection and Limit of Quantitation), accuracy, and precision. The following tables summarize the expected performance characteristics for hypothetical GC-MS and LC-MS/MS methods tailored for the analysis of this compound.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance Characteristics

Validation ParameterGC-MSLC-MS/MS
Linearity Range (ng/mL) 1 - 1000.1 - 50
Correlation Coefficient (r²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) (ng/mL) 0.50.05
Limit of Quantitation (LOQ) (ng/mL) 10.1

Table 2: Inter-Laboratory Precision (Reproducibility) Assessment

LaboratoryGC-MS Mean Concentration (ng/mL)GC-MS % RSDLC-MS/MS Mean Concentration (ng/mL)LC-MS/MS % RSD
Lab A 50.54.249.82.5
Lab B 48.95.150.22.1
Lab C 51.24.849.52.8
Overall Mean 50.249.8
Inter-Laboratory % RSD 2.3%0.7%

Experimental Protocols

Detailed methodologies for the proposed GC-MS and LC-MS/MS analyses are provided below. These protocols serve as a foundation for developing and validating a specific method for this compound.

GC-MS Protocol for this compound in a Non-Biological Matrix

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Accurately weigh 100 mg of the homogenized sample matrix.

  • Spike with an appropriate internal standard (e.g., a deuterated analog).

  • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol).

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

LC-MS/MS Protocol for this compound in a Biological Matrix (e.g., Plasma)

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or similar.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Validation Parameters (ICH Guidelines) P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Distribute Homogenized Test Samples P3->E1 E2 Independent Analysis at Each Laboratory E1->E2 E3 Data Collection and Reporting E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Compare Performance Characteristics A1->A2 A3 Generate Final Validation Report A2->A3

Caption: Workflow for an inter-laboratory validation study.

Analytical_Method_Comparison cluster_gcms GC-MS Method cluster_lcmsms LC-MS/MS Method Analyte 1,3-Dimethoxy-5- (2-methyloctan-2-yl)benzene GCMS_Prep Sample Preparation (e.g., SPE) Analyte->GCMS_Prep LCMS_Prep Sample Preparation (e.g., Protein Precipitation) Analyte->LCMS_Prep GCMS_Analysis Gas Chromatography Separation GCMS_Prep->GCMS_Analysis GCMS_Detection Mass Spectrometry Detection (EI) GCMS_Analysis->GCMS_Detection Results Quantitative Results GCMS_Detection->Results High Specificity Good for Volatile Compounds LCMS_Analysis Liquid Chromatography Separation LCMS_Prep->LCMS_Analysis LCMS_Detection Tandem MS Detection (ESI-MRM) LCMS_Analysis->LCMS_Detection LCMS_Detection->Results High Sensitivity Good for Non-Volatile Compounds

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

Safety Operating Guide

Safe Disposal of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1][2] This compound should be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[1][2][3]

This guide provides detailed procedures for the safe and proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.

Key Disposal and Safety Parameters

The following table summarizes critical information for the handling and disposal of aromatic ethers like this compound.

ParameterGuidelineSource
Waste Classification Hazardous Waste.[2][3][4]EPA/Local Regulations
Disposal Method Collection for licensed hazardous waste disposal.[1][2][3]Institutional EHS
Container Type Sturdy, chemically resistant, and sealable container.[1][3]Laboratory Supplier
Labeling "Hazardous Waste" with the full chemical name.[1]Institutional EHS
Peroxide Formation Ethers can form explosive peroxides. Date containers upon opening and test for peroxides periodically. Dispose of before the expiration date.[1][2][4]Chemical Safety Guidelines
PPE Safety goggles, gloves, and lab coat.[5]Standard Laboratory Practice
Spill Cleanup Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste.[2][5]Chemical Spill Protocols

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to final pickup.

1. Waste Collection:

  • Designate a specific, sealed, and chemically resistant container for the collection of this compound waste.[1][3]

  • Ensure the container is appropriately labeled with "Hazardous Waste" and the full chemical name.[1]

  • Do not mix this waste with other incompatible chemical waste streams.[1]

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[5]

  • Keep the container tightly closed except when adding waste.[1][3]

  • If the compound is a peroxide-former, date the container upon opening and plan for disposal within a specified timeframe (typically 3-12 months) to avoid the formation of explosive peroxides.[2][4] Contact your EHS department for guidance on testing for and managing peroxide-forming chemicals.[1]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]

  • Provide them with accurate information about the waste, including its name and quantity.

4. Disposal of Empty Containers:

  • To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent.[2][4]

  • The first rinseate must be collected and disposed of as hazardous waste.[1]

  • Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your EHS department.

  • After rinsing and air-drying, deface or remove all labels from the container before disposing of it in the regular trash or recycling.[1][2]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material such as vermiculite or sand.[5]

  • Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (this compound) B Is the container empty? A->B C Collect in a labeled, sealed hazardous waste container. B->C No F Triple-rinse the container with a suitable solvent. B->F Yes D Store in a designated, well-ventilated area. C->D E Contact EHS/Licensed Contractor for pickup and disposal. D->E G Collect first rinseate as hazardous waste. F->G H Deface labels and dispose of the container in regular trash. F->H G->C

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aromatic ether compounds, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Use Cases
Eye and Face Protection Safety goggles with side-shields or a face shield.Should meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or a highly exothermic reaction.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[1] For prolonged contact or handling of larger quantities, consult the glove manufacturer's resistance guide.[1] Always inspect gloves before use and change them immediately upon contamination.
Skin and Body Protection A laboratory coat (Nomex® or similar flame-resistant material recommended), long pants, and closed-toe shoes.Lab coats should be fully buttoned to cover as much skin as possible.[1] Avoid clothing made of polyester or acrylic fabrics.[1] For larger scale operations, chemical-resistant coveralls may be necessary.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.If ventilation is insufficient or if aerosols may be generated, a NIOSH-approved respirator is required.[1] Respirator use necessitates a formal program including medical evaluation and fit testing.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and any known hazards.

2. Donning PPE:

  • Put on the required personal protective equipment in the following order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves.

3. Chemical Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use appropriate tools (spatulas, pipettes) to handle the material, avoiding cross-contamination.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[4]

4. Accidental Release Measures:

  • In case of a small spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[5]

  • Collect the absorbed material into a suitable, labeled container for disposal.[5]

  • For larger spills, evacuate the area and follow emergency procedures.

  • Ensure proper ventilation of the spill area.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

  • Contaminated PPE: Heavily contaminated disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_spill Spill Response prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash & Safety Shower prep_fume_hood->prep_safety_equipment prep_ppe Gather Required PPE prep_safety_equipment->prep_ppe prep_materials Prepare Materials & Label Containers prep_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe handle_in_hood Handle Chemical in Fume Hood don_ppe->handle_in_hood avoid_contact Avoid Direct Contact handle_in_hood->avoid_contact absorb_spill Absorb with Inert Material handle_in_hood->absorb_spill If Spill Occurs seal_containers Keep Containers Sealed avoid_contact->seal_containers collect_waste Collect Hazardous Waste seal_containers->collect_waste dispose_ppe Dispose of Contaminated PPE collect_waste->dispose_ppe approved_disposal Dispose via Approved Facility dispose_ppe->approved_disposal collect_spill Collect for Disposal absorb_spill->collect_spill ventilate Ventilate Area collect_spill->ventilate ventilate->handle_in_hood After Cleanup

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.